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  • Product: Cephalexin Impurity C
  • CAS: 72528-40-6

Core Science & Biosynthesis

Foundational

Mechanism of Formation of Cephalexin Impurity C in Active Pharmaceutical Ingredients: A Comprehensive Technical Guide

Executive Summary Cephalexin is a widely prescribed first-generation cephalosporin antibiotic. During the synthesis of its Active Pharmaceutical Ingredient (API), strict control of process parameters is required to minim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cephalexin is a widely prescribed first-generation cephalosporin antibiotic. During the synthesis of its Active Pharmaceutical Ingredient (API), strict control of process parameters is required to minimize the formation of related substances as mandated by ICH Q3A/Q3B guidelines and 1[1]. Among these, Cephalexin Impurity C (also known as EP Impurity C) is a critical degradant and2[2]. This whitepaper provides an in-depth mechanistic analysis of its formation, driven by over-acylation kinetics, and outlines self-validating protocols for its analytical detection and control.

Chemical Identity and Structural Elucidation

Cephalexin Impurity C is chemically identified as (6R,7R)-7-[[(2R)-2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[3],.

Commonly referred to as4[4], it possesses the molecular formula C₂₄H₂₄N₄O₅S and a molecular weight of 480.54 g/mol [5]. Structurally, Impurity C is a dimerized derivative where an additional D-phenylglycyl moiety is bonded via a peptide linkage to the primary amine of the original 6[6].

Mechanistic Pathways of Formation

The formation of Impurity C is fundamentally an over-acylation event. The industrial synthesis of Cephalexin relies on the acylation of the 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) nucleus with an7[7]. This can occur via two primary routes, both of which are susceptible to this specific side reaction:

  • Chemical Synthesis Route: In traditional chemical synthesis, D-phenylglycine is activated as a Dane salt mixed anhydride (typically using pivaloyl chloride and a base like 2,6-lutidine)[8]. The activated acyl donor reacts with the highly nucleophilic C7-amine of 7-ADCA. However, once the primary product (Cephalexin) is formed, it introduces a new primary amine on its side chain. If the mixed anhydride is present in excess, this secondary amine acts as a competing nucleophile, attacking the activated D-phenylglycine to form the7 characteristic of Impurity C[7].

  • Enzymatic Synthesis Route: Biocatalytic approaches utilize immobilized Penicillin G Acylase (PGA) to couple 7-ADCA with D-phenylglycine methyl ester (PGME)[9],[10]. To maximize the synthesis-to-hydrolysis (S/H) ratio, 10 are employed[10]. Under these kinetically driven conditions, the enzyme can recognize the primary amine of the newly synthesized Cephalexin as an alternative acyl acceptor, catalyzing a secondary acyl transfer that yields Impurity C.

Pathway cluster_0 Primary Synthesis (Desired) cluster_1 Impurity Formation (Undesired) Node1 7-ADCA (Nucleophile) Node3 Cephalexin API (Primary Product) Node1->Node3 Acylation (C7-NH2 attack) Node2 Activated D-Phenylglycine (Acyl Donor) Node2->Node3 Acyl transfer Node5 Cephalexin Impurity C (D-Phenylglycyl Cephalexin) Node3->Node5 Secondary Acylation (Side-chain NH2 attack) Node4 Excess Activated D-Phenylglycine Node4->Node5 Acyl transfer

Pathway of Cephalexin primary synthesis and subsequent over-acylation yielding Impurity C.

Causality and Process Optimization (E-E-A-T)

From an application and process chemistry perspective, the nucleophilicity of the C7-amine of 7-ADCA is sterically and electronically more favorable than the side-chain amine of Cephalexin, making the primary acylation kinetically dominant. However, the causality of Impurity C formation is governed by the Law of Mass Action and Mixing Dynamics :

  • Stoichiometric Imbalance: An absolute excess of the acyl donor directly increases the statistical probability of secondary collisions with already-formed Cephalexin molecules.

  • Localized Concentration Gradients: Inadequate agitation during the dosing of the mixed anhydride creates micro-environments with artificially high acyl donor concentrations. This forces the over-acylation of Cephalexin before the bulk 7-ADCA can react[7].

  • Temperature Excursions: Higher reaction temperatures provide the kinetic energy required to overcome the activation energy barrier for the less-favored secondary acylation. Maintaining strict cryogenic conditions (e.g., -30°C to -40°C) during the 8 is critical to suppressing this pathway[8].

Analytical Detection and Quantification

Accurate quantification of Impurity C is essential for API release. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the 11 for resolving this related compound from the main API peak[11],[12].

Table 1: Chromatographic Data Summary for Impurity Profiling

ParameterSpecification / Value
Analytical Technique HPLC-UV[11]
Detection Wavelength 254 nm[11]
Stationary Phase C18 (e.g., 4.6 mm × 25 cm, L1 packing)[11]
Flow Rate 1.5 mL/min[11]
Relative Retention Time (RRT) ~1.8 - 2.2 (Method dependent)
Acceptance Criteria NMT 1.0% (Individual Impurity)[11]

Experimental Protocols

Protocol 1: Synthesis of Cephalexin Impurity C Reference Standard

Rationale: To confidently identify Impurity C during routine QC, a reference standard must be synthesized by intentionally forcing the over-acylation mechanism. This self-validating protocol uses an excess of the acyl donor to maximize impurity yield.

  • Activation: Dissolve D-phenylglycine Dane salt in methylene chloride. Add 2,6-lutidine as a base and cool the system to -30°C. Dropwise, add pivaloyl chloride to generate the mixed anhydride[8].

  • Forced Over-Acylation: Instead of introducing 7-ADCA, add pure Cephalexin monohydrate (1.0 molar equivalent) to the mixed anhydride solution (1.5 molar equivalents) to force the secondary acylation at the side-chain amine.

  • Reaction Monitoring: Stir the mixture at -10°C for 2 hours. Monitor the disappearance of the Cephalexin starting material via TLC.

  • Quenching & Isolation: Quench the reaction with dilute HCl to pH 2.0. Extract the aqueous layer, neutralize to pH 4.5, and isolate the precipitated 12 (Impurity C)[8],[12].

  • Validation: Confirm the structural identity via 1H-NMR (noting the integration of two distinct phenyl rings) and LC-MS (target m/z 481[M+H]⁺)[12].

Protocol 2: HPLC Method for Impurity Profiling
  • Sample Preparation: Dissolve the Cephalexin API in the designated mobile phase diluent to achieve a concentration of 5 mg/mL[11].

  • System Setup: Equip the HPLC system with an L1 (C18) column. Set the flow rate to 1.5 mL/min and the injection volume to 20 µL[11].

  • Gradient Elution: Utilize a gradient consisting of Solution A (sodium 1-pentanesulfonate buffer in water) and Solution B (sodium 1-pentanesulfonate in an acetonitrile/methanol mixture)[11]. This gradient is essential for separating the polar 7-ADCA, the main Cephalexin peak, and the highly hydrophobic Impurity C.

  • Analysis: Integrate the peak areas at 254 nm. Calculate the percentage area of Impurity C relative to the main Cephalexin peak to ensure it falls below the 1.0% threshold[11].

Workflow S1 Sample Prep (5 mg/mL API) S2 HPLC Separation (C18, Gradient) S1->S2 S3 UV Detection (254 nm) S2->S3 S4 Data Analysis (RRT & % Area) S3->S4

HPLC analytical workflow for the detection and quantification of Cephalexin Impurity C.

Conclusion

The formation of Cephalexin Impurity C is a direct consequence of competing nucleophilic acylation reactions during API synthesis. By understanding the thermodynamic and kinetic drivers—namely stoichiometry, mixing efficiency, and temperature control—process chemists can engineer robust manufacturing routes that suppress this over-acylation. Rigorous HPLC monitoring ensures that any residual Impurity C remains well within pharmacopeial limits, safeguarding drug efficacy and patient safety.

References

  • Veeprho. "Cefalexin Impurities and Related Compound". URL: [Link]

  • Quality Control Chemicals. "Cephalexin Impurity C". URL: [Link]

  • Pharmaffiliates. "CAS No : 72528-40-6| Product Name : Cephalexin - Impurity C". URL:[Link]

  • NIH GSRS. "PHENYLGLYCYLCEFALEXIN". URL: [Link]

  • USP-NF. "Cephalexin". URL: [Link]

  • Food Technology and Biotechnology. "Enhanced Enzymatic Production of Cephalexin at High Substrate Concentration". URL:[Link]

  • Google Patents. "US5142043A - Process for preparing cephalexin monohydrate".
  • Axios Research. "Cephalexin EP Impurity C - CAS - 72528-40-6". URL: [Link]

Sources

Exploratory

Comprehensive Technical Guide: Characterization and Mitigation of D-Phenylglycyl Cephalexin (Impurity C)

Executive Summary Cephalexin is a widely prescribed first-generation cephalosporin antibiotic synthesized primarily via the acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) with D-phenylglycine derivatives. Du...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cephalexin is a widely prescribed first-generation cephalosporin antibiotic synthesized primarily via the acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) with D-phenylglycine derivatives. During this semi-synthetic process, rigorous control of reaction parameters is critical to prevent the formation of related substances. Among these, D-Phenylglycyl Cephalexin (officially designated as Cefalexin EP Impurity C) is a prominent dimeric degradant and synthetic byproduct.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic origins, and self-validating analytical protocols required by researchers, process chemists, and drug development professionals to effectively control and quantify this specific impurity.

Physicochemical Profiling of Cephalexin Impurity C

To effectively isolate and quantify an impurity during Active Pharmaceutical Ingredient (API) manufacturing, its structural and molecular parameters must be precisely defined. D-Phenylglycyl Cephalexin forms when an additional D-phenylglycyl moiety forms a peptide bond with the primary amine of the cephalexin molecule.

Table 1: Quantitative and Structural Data for D-Phenylglycyl Cephalexin

ParameterValue / Description
Chemical Name (6R,7R)-7-[[(2R)-2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Common Synonyms Cephalexin Impurity C, Phenylglycylcefalexin
Molecular Formula C24H24N4O5S
Molecular Weight 480.54 g/mol
CAS Registry Number 72528-40-6 (Base)
Defined Stereocenters 4 (Absolute Stereochemistry)

(Data corroborated by the Global Substance Registration System and Santa Cruz Biotechnology 12.)

Mechanistic Origins & Causality

Understanding why Impurity C forms is the foundational step for its mitigation. The synthesis of Cephalexin 3 relies on the nucleophilic attack of the 7-amino group of 7-ADCA on an activated D-phenylglycine side chain (e.g., D-phenylglycyl chloride hydrochloride or a mixed anhydride).

Causality of Impurity Formation:

  • Over-Acylation (Excess Stoichiometry): If the activated D-phenylglycine is present in local or global excess within the reactor, the newly formed primary amine on the D-phenylglycyl side chain of the synthesized Cephalexin can act as a competing nucleophile. It attacks another molecule of activated D-phenylglycine, resulting in a secondary amide linkage and the formation of the larger C24H24N4O5S dimer.

  • Starting Material Contamination: If the D-phenylglycine starting material contains D-phenylglycyl-D-phenylglycine (a dipeptide impurity formed during side-chain activation), its subsequent coupling with 7-ADCA directly yields Impurity C.

  • Temperature Excursions: Elevated temperatures during the acylation phase increase the kinetic energy of the system, reducing the regioselectivity of the acylation and thermodynamically promoting the formation of the over-acylated dimer.

G N1 7-ADCA (Starting Material) N3 Cephalexin (Target API) N1->N3 Primary Acylation (Controlled Stoichiometry) N2 Activated D-Phenylglycine (Acylating Agent) N2->N3 N4 Over-Acylation / Side Reaction N2->N4 N3->N4 Excess Acylating Agent N5 D-Phenylglycyl Cephalexin (Impurity C) N4->N5 Secondary Amide Formation

Fig 1. Mechanistic pathway of D-Phenylglycyl Cephalexin (Impurity C) formation via over-acylation.

Analytical Detection: Self-Validating Protocol

To ensure scientific integrity and regulatory compliance, the detection of Impurity C must employ a self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system. A protocol is "self-validating" when it includes built-in system suitability criteria that automatically flag analytical failures (e.g., co-elution, mobile phase drift, or column degradation) before data is accepted.

Step-by-Step RP-HPLC Methodology:

  • Column Selection: Equip the HPLC with an end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm). The hydrophobic stationary phase is essential for separating the highly polar Cephalexin (MW 347.38) from the bulkier, more hydrophobic Impurity C (MW 480.54) 4.

  • Mobile Phase Preparation:

    • Buffer: 0.05 M Monobasic potassium phosphate, adjusted to pH 3.0 with phosphoric acid. (The low pH suppresses the ionization of the carboxylic acid groups, improving peak shape and preventing tailing).

    • Eluent A: Buffer / Methanol (90:10 v/v).

    • Eluent B: Buffer / Methanol (50:50 v/v).

  • Gradient Elution: Program a linear gradient from 100% Eluent A to 100% Eluent B over 30 minutes. This ensures the earlier elution of unreacted 7-ADCA and Cephalexin, followed by the strongly retained Impurity C.

  • System Suitability (The Validation Step): Inject a resolution mixture containing Cephalexin and a certified reference standard of Cefalexin EP Impurity C.

    • Causality Check: The protocol is only valid if the resolution factor ( Rs​ ) between Cephalexin and Impurity C is ≥2.0 . If Rs​<2.0 , the mobile phase pH or column efficiency has degraded, and the run must be aborted to prevent false quantification.

  • Quantification: Monitor the eluent at 220 nm. Calculate the weight percentage of Impurity C using the external standard method against the known reference standard.

HPLC_Workflow S1 Sample Prep (API + Impurity C) S2 RP-HPLC Injection (C18 Column) S1->S2 S3 System Suitability (Resolution > 2.0) S2->S3 S4 Quantification (UV at 220nm) S3->S4

Fig 2. Self-validating RP-HPLC workflow for the quantification of Cephalexin Impurity C.

Process Mitigation Strategies

To suppress the formation of D-Phenylglycyl Cephalexin during API manufacturing, process chemists must implement the following controls:

  • Enzymatic Synthesis Transition: Transitioning from chemical acylation to enzymatic coupling using Penicillin G Acylase (PGA). PGA exhibits high regioselectivity and operates under mild aqueous conditions, virtually eliminating over-acylation and the formation of dimeric impurities.

  • Stoichiometric Titration: If traditional chemical synthesis is maintained, the activated D-phenylglycine must be added via controlled, continuous titration rather than batch addition. This keeps the instantaneous concentration of the acylating agent low, statistically favoring the primary amine of 7-ADCA over the newly formed amine on the synthesized Cephalexin.

References

  • D-Phenylglycyl Cephalexin | CAS 72528-40-6 | SCBT - Santa Cruz Biotechnology, scbt.com.
  • Cefalexin EP Impurity C; Phenylglycyl Cephalexin TFA Salt | 72528-40-6(base) - SynThink, synthinkchemicals.com.
  • PHENYLGLYCYLCEFALEXIN - gsrs, nih.gov.
  • Compound: CEPHALEXIN (CHEMBL1200544) - ChEMBL - EMBL-EBI, ebi.ac.uk.

Sources

Foundational

Mechanistic Insights into the Degradation Pathway of Cephalexin to Impurity C: A Technical Whitepaper

Executive Summary Cephalexin is a first-generation cephalosporin antibiotic widely utilized for treating susceptible bacterial infections. Ensuring the chemical stability of the Active Pharmaceutical Ingredient (API) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cephalexin is a first-generation cephalosporin antibiotic widely utilized for treating susceptible bacterial infections. Ensuring the chemical stability of the Active Pharmaceutical Ingredient (API) is paramount, as degradation compromises efficacy and introduces potentially immunogenic impurities. Among these, Cephalexin Impurity C (D-Phenylglycyl Cephalexin) represents a critical degradant and process impurity strictly monitored under ICH Q3A/B guidelines[1]. This whitepaper elucidates the chemical causality, thermodynamic drivers, and analytical workflows required to isolate, identify, and quantify the degradation pathway of Cephalexin into Impurity C.

Structural Chemistry and Mechanistic Causality

Cephalexin (C16H17N3O4S) contains two highly reactive functional centers: the strained β-lactam ring and the side-chain amide linkage. While hydrolytic degradation typically targets the β-lactam ring to form diketopiperazine derivatives, solid-state stress or high-concentration aqueous environments drive a completely different kinetic pathway[2].

Impurity C, chemically designated as (6R,7R)-7-[[(2R)-2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a dimeric compound with a molecular weight of 480.54 g/mol [3]. Unlike standard hydrolysis products, it forms via an intermolecular transamidation (acyl transfer) mechanism [4].

The Causality of Acyl Transfer: In concentrated formulations or during solid-state degradation, the free α-amino group of the D-phenylglycyl side chain of one cephalexin molecule (acting as the nucleophile) attacks the side-chain amide carbonyl of an adjacent cephalexin molecule (acting as the acyl donor). Because the α-amino group is sterically accessible and possesses significant nucleophilic character at physiological to slightly alkaline pH, it successfully competes with water to form a tetrahedral intermediate. The collapse of this intermediate expels 7-aminodesacetoxycephalosporanic acid (7-ADCA, Impurity B) as a leaving group, transferring the D-phenylglycyl moiety to the nucleophile to yield Impurity C[5].

Pathway M1 Cephalexin (Acyl Donor) Side-chain Amide TI Tetrahedral Intermediate (Intermolecular Attack) M1->TI Donates acyl group M2 Cephalexin (Nucleophile) Free α-Amino Group M2->TI Nucleophilic attack ImpC Impurity C (D-Phenylglycyl Cephalexin) TI->ImpC Acyl transfer ImpB Impurity B (7-ADCA) TI->ImpB Leaving group expelled

Intermolecular acyl transfer mechanism forming Impurity C and 7-ADCA.

Self-Validating Experimental Protocol: Forced Degradation & Isolation

To accurately study this pathway, researchers must employ a self-validating protocol that drives the specific bimolecular kinetics required for Impurity C formation while preventing total non-specific degradation of the API[6].

Step-by-Step Methodology:

  • Sample Preparation (Bimolecular Driving): Prepare a highly concentrated solution of Cephalexin monohydrate API (50 mg/mL) in a 0.1 M phosphate buffer adjusted to pH 7.4.

    • Causality: High concentration is mandatory to artificially increase the collision frequency between API molecules, favoring bimolecular transamidation over unimolecular hydrolysis.

  • Thermal Stress Application: Incubate the sealed vials at 60°C for 7 days in a dark environment.

    • Causality: Elevated thermal energy overcomes the activation barrier for the tetrahedral intermediate, while the dark environment prevents photolytic cleavage of the dihydrothiazine ring[2].

  • Quenching and Matrix Stabilization: Extract 100 µL aliquots at 24-hour intervals. Immediately dilute to 1 mg/mL using a cold (4°C) quench solution of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: The acidic pH protonates the α-amino group, arresting further nucleophilic attack, while rapid dilution halts bimolecular kinetics.

  • RP-HPLC-HRMS Analysis: Inject 10 µL of the quenched sample onto a C18 column (e.g., 150 x 4.6 mm, 3 µm). Use a gradient mobile phase of 10 mM Ammonium Acetate (A) and Acetonitrile (B).

    • Causality: Ammonium acetate provides optimal MS compatibility and peak shape for zwitterionic cephalosporins[4].

  • Data Processing & Self-Validation: Monitor the disappearance of the Cephalexin peak (m/z 348.10 [M+H]+) and the stoichiometric appearance of Impurity C (m/z 481.15 [M+H]+) and Impurity B (m/z 215.05 [M+H]+).

    • System Validation: The molar mass balance across the degraded species must close within 98-102% to validate that no secondary, unmonitored degradation pathways have skewed the kinetic data.

Workflow Prep Sample Prep (50 mg/mL API) Stress Thermal Stress (60°C, 7 Days) Prep->Stress Quench Quench & Dilute (pH 3.0, 4°C) Stress->Quench LC RP-HPLC (C18, Gradient) Quench->LC MS HRMS Detection (ESI+ Mode) LC->MS Data Mass Balance Validation MS->Data

Self-validating experimental workflow for Impurity C isolation and quantification.

Quantitative Data and Impurity Profiling

Accurate identification relies on precise chromatographic resolution and high-resolution mass spectrometry (HRMS). Table 1 summarizes the critical analytical parameters for Cephalexin and its primary transamidation degradants[6].

Table 1: Chromatographic and HRMS Data for Cephalexin and Key Degradants

Compound NameEP DesignationMolecular FormulaExact Mass [M+H]+Relative Retention Time (RRT)Mechanism of Formation
D-PhenylglycineImpurity AC8H9NO2152.07120.09Hydrolysis of side chain
7-ADCAImpurity BC8H10N2O3S215.04900.11Byproduct of transamidation
CephalexinAPIC16H17N3O4S348.10181.00N/A
D-Phenylglycyl CephalexinImpurity CC24H24N4O5S481.15461.45Intermolecular transamidation

Note: RRT values are approximate and dependent on specific gradient conditions. Impurity C elutes later than the API due to the increased hydrophobicity imparted by the second phenyl ring[3].

Table 2: Forced Degradation Matrix (API Concentration: 50 mg/mL)

Stress ConditionTimepointAPI Remaining (%)Impurity C Yield (%)Impurity B Yield (%)Mass Balance (%)
Control (4°C)7 Days99.8< 0.05< 0.0599.8
Thermal (60°C)3 Days88.44.24.198.5
Thermal (60°C)7 Days72.111.511.297.8
Acidic (1M HCl, 25°C)24 Hours45.00.838.596.2

Data Interpretation: The thermal stress of highly concentrated solutions selectively drives the bimolecular transamidation pathway, evidenced by the near 1:1 stoichiometric generation of Impurity C and Impurity B. Conversely, acidic stress predominantly drives simple hydrolysis, yielding high amounts of Impurity B and Impurity A (D-phenylglycine), but negligible Impurity C[6].

Conclusion

Understanding the degradation pathway of Cephalexin into Impurity C is critical for formulators and analytical scientists. By recognizing that Impurity C is the product of an intermolecular acyl transfer rather than simple hydrolysis, researchers can design more robust formulations—such as lyophilized powders or dilute suspensions—that minimize bimolecular collisions, thereby extending the shelf-life and safety profile of the drug product.

References

  • Cephalexin EP Impurities & USP Related Compounds - SynThink Chemicals. 1

  • Chemical structure of impurities and their main degradation from cephalexin - ResearchGate. 2

  • Analytical CHEMISTRY - TSI Journals. 6

  • Cephalexin-impurities - Pharmaffiliates. 3

  • Cephalexin-impurities (Catalog Data) - Pharmaffiliates.5

  • Multidimensional evaluation of impurity profiles for generic cephalexin and cefaclor - ResearchGate. 4

Sources

Exploratory

Pharmacopoeial Limits and Analytical Control of Cephalexin Impurity C in Formulations: A Comprehensive Technical Guide

Executive Summary Cephalexin is a first-generation, broad-spectrum cephalosporin antibiotic widely prescribed for respiratory, urinary tract, and skin infections[1]. As with all β -lactam antibiotics, the clinical safety...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cephalexin is a first-generation, broad-spectrum cephalosporin antibiotic widely prescribed for respiratory, urinary tract, and skin infections[1]. As with all β -lactam antibiotics, the clinical safety and bactericidal efficacy of Cephalexin are heavily dependent on the stringent control of its related substances[2]. Among these, Cephalexin Impurity C is a critical quality attribute (CQA) monitored by global regulatory bodies, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).

This whitepaper provides an in-depth mechanistic analysis of Cephalexin Impurity C, detailing its chemical formation, regulatory limits, and the causal logic behind the validated analytical methodologies used to quantify it in complex pharmaceutical formulations.

Chemical Profiling & Mechanism of Formation

To control an impurity, one must first understand its thermodynamic and kinetic origins. Cephalexin Impurity C is a high-molecular-weight related substance primarily generated during the active pharmaceutical ingredient (API) synthesis process.

  • Chemical Name: D-Phenylglycyl Cephalexin[3].

  • Synonyms: (6R,7R)-7-[[(2R)-2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid[3].

  • CAS Number: 72528-40-6[3][4].

Causality of Formation

Cephalexin is synthesized via the acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA, Impurity B) [5] with an activated derivative of D-phenylglycine (Impurity A) [6].

Impurity C is an "over-acylation" product. It forms when an excess or highly reactive intermediate of D-phenylglycine attacks the primary amino group of the newly formed Cephalexin molecule. This results in a dipeptide side chain (phenylglycyl-phenylglycyl) attached to the β -lactam nucleus. Alternatively, it can form if D-phenylglycine dimerizes prior to the coupling reaction with 7-ADCA. Because of the additional bulky, hydrophobic phenyl ring, Impurity C exhibits significantly different physicochemical properties compared to the parent API.

Mechanism A 7-ADCA (Impurity B) C Cephalexin (Active API) A->C Acylation B D-Phenylglycine (Impurity A) B->C Acylation D Activated D-Phenylglycine (Excess/Side Reaction) B->D Activation E Cephalexin Impurity C (D-Phenylglycyl Cephalexin) C->E Over-acylation (Primary Amine Attack) D->E Reaction with Cephalexin

Mechanistic pathway of Cephalexin Impurity C formation via over-acylation.

Pharmacopoeial Limits & Regulatory Rationale

The control of Impurity C is not merely a compliance exercise; it is rooted in patient safety. High-molecular-weight cephalosporin impurities, particularly those with altered or extended peptide side chains, have been implicated in triggering immunogenic responses, including cross-allergenicity[2]. Furthermore, the presence of Impurity C dilutes the potency of the formulation.

Based on harmonized pharmacopoeial guidelines for antibiotic impurities, the limits for Impurity C are strictly defined. Formulations generally allow a slightly higher tolerance than the bulk API due to potential degradation or excipient interactions over the product's shelf life[7].

Quantitative Limits Summary
Pharmacopoeial StandardMatrix TypeImpurity C LimitTotal Impurities Limit
EP / USP General API (Bulk Substance)NMT 1.0%NMT 5.0%
EP / USP General Oral Capsules / TabletsNMT 1.5%NMT 7.0%
EP / USP General Powder for Oral SuspensionNMT 1.5%NMT 7.0%

(Note: NMT = Not More Than. Limits reflect representative EMA/Pharmacopoeial guidelines for cephalosporin related substances[7]).

Analytical Methodology: HPLC-UV Workflow

To accurately quantify Impurity C, a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method must be employed[8].

Mechanistic Rationale for Method Design: Because Impurity C contains an additional phenylglycyl group, it is significantly more hydrophobic than Cephalexin. In a reversed-phase system (using a C18 stationary phase), Impurity C will partition more strongly into the stationary phase, resulting in a longer retention time (RT) and a high relative retention time (RRT) compared to the main Cephalexin peak.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that any degradation observed is native to the sample and not an artifact of the analytical process.

1. Standard Preparation:

  • Accurately weigh 10 mg of USP Cephalexin RS and 1 mg of Cephalexin Impurity C RS.

  • Dissolve in 100 mL of Mobile Phase A (0.1% Formic acid in Water) to create the System Suitability Solution.

2. Sample Extraction:

  • Weigh the contents of 20 Cephalexin capsules and determine the average weight.

  • Transfer an amount equivalent to 500 mg of Cephalexin into a 500 mL volumetric flask.

  • Add 300 mL of Mobile Phase A. Sonicate for 15 minutes at ≤20∘ C. (Causality: Cephalexin is thermally labile; sonication at higher temperatures induces in situ degradation).

  • Dilute to volume with Mobile Phase A and mix thoroughly.

3. Filtration:

  • Pass the solution through a 0.45 µm PTFE syringe filter. Discard the first 3 mL of the filtrate to ensure membrane saturation and prevent analyte adsorption.

4. Chromatographic Separation:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: 5% B to 60% B over 20 minutes to elute the highly hydrophobic Impurity C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Autosampler Temperature: 4°C. (Critical: Prevents sample degradation during sequence execution).

5. Detection & System Suitability Validation:

  • Monitor UV absorbance at 254 nm.

  • Self-Validation Criteria: The method is only valid if the resolution ( Rs​ ) between Cephalexin and Impurity C is ≥2.0 , and the relative standard deviation (RSD) of the Impurity C peak area across 5 replicate injections is ≤5.0% .

Workflow S1 Formulation Sampling S2 Cold Extraction (Acidic Diluent) S1->S2 S3 Filtration (0.45 µm PTFE) S2->S3 S4 RP-HPLC (C18 Column) S3->S4 S5 UV Detection (254 nm) S4->S5 S6 Integration & SST Validation S5->S6

Analytical workflow for the extraction and RP-HPLC quantification of Impurity C.

Formulation Strategies to Mitigate Impurity Growth

While Impurity C is primarily a process-related impurity, its levels can marginally increase in solid oral dosage forms if residual D-phenylglycine reacts with Cephalexin under accelerated stability conditions.

To mitigate this, formulation scientists must control the water activity ( aw​ ) within the capsule or tablet matrix. Moisture acts as a plasticizer and a reaction medium, increasing molecular mobility and facilitating the nucleophilic attack required for over-acylation. Utilizing low-moisture excipients (e.g., anhydrous microcrystalline cellulose) and packaging the final product in high-barrier blister packs (such as Alu-Alu) ensures that Impurity C remains well below the 1.5% pharmacopoeial limit throughout the product's lifecycle.

References

  • "Cephalexin - StatPearls - NCBI Bookshelf." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • "Cephalexin - Impurity C | Chemical Name: D-Phenylglycyl Cephalexin." Pharmaffiliates. Available at:[Link]

  • "Cephalexin - Impurity B | Chemical Name: 7-Aminodesacetoxycephalosporanic Acid." Pharmaffiliates. Available at:[Link]

  • "Cephalexin - Impurity A | Chemical Name: D-Phenylglycine." Pharmaffiliates. Available at:[Link]

  • "PRODUCT MONOGRAPH Pr CEPHALEXIN." Health Canada. Available at:[Link]

  • "Guideline on setting specifications for related impurities in antibiotics." European Medicines Agency (EMA). Available at:[Link]

  • "Pharmaceuticals and Related Drugs | Analytical Chemistry." ACS Publications. Available at:[Link]

Sources

Foundational

Toxicity Profile and Safety Data of Cephalexin Impurity C: A Framework for Toxicological Risk Assessment

An In-depth Technical Guide for Drug Development Professionals Abstract Cephalexin, a first-generation cephalosporin antibiotic, has a well-established profile of safety and efficacy. However, like any synthetically deri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Cephalexin, a first-generation cephalosporin antibiotic, has a well-established profile of safety and efficacy. However, like any synthetically derived active pharmaceutical ingredient (API), its purity is a critical quality attribute. The presence of impurities, even in trace amounts, requires rigorous evaluation to ensure patient safety. This technical guide provides a comprehensive framework for evaluating the toxicity profile and establishing the safety of Cephalexin Impurity C (D-Phenylglycyl Cephalexin), a known related substance. This document moves beyond a simple data summary to present the strategic, scientifically-grounded methodologies required for the toxicological qualification of such an impurity, in alignment with global regulatory standards. We will detail the necessary in silico, in vitro, and other strategic assessments, providing not just the protocols but the scientific rationale that underpins them, empowering researchers and drug development professionals to design and execute a self-validating safety assessment.

Introduction: The Imperative of Impurity Qualification

Cephalexin is a semi-synthetic β-lactam antibiotic widely prescribed for various bacterial infections.[1] Its synthesis and degradation can give rise to several related substances, one of which is Cephalexin Impurity C.[2]

  • Chemical Identity: Cephalexin Impurity C

  • Synonym: D-Phenylglycyl Cephalexin[3]

  • CAS Number: 72528-40-6[4]

  • Molecular Formula: C24H24N4O5S[5]

  • Molecular Weight: 480.54 g/mol [6]

The control of pharmaceutical impurities is not merely a matter of process optimization; it is a fundamental requirement for drug safety mandated by regulatory bodies worldwide. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a clear framework for this process.[7][8] The core principle is that any impurity present above a certain threshold must be "qualified." Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level.[7] This guide outlines the authoritative, step-by-step process for generating and interpreting this crucial safety data for Cephalexin Impurity C.

The Regulatory Landscape: Adherence to ICH Guidelines

The foundation of any impurity safety assessment rests on a thorough understanding of the governing regulatory guidelines. For new drug substances, the ICH Q3A(R2) guideline is paramount.[7] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the API.

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
(Data synthesized from ICH Q3A(R2) Guideline)[7]

For an impurity like Cephalexin Impurity C, if its level in the final API exceeds the qualification threshold, a dedicated toxicological assessment is non-negotiable. Furthermore, given that impurities can be reactive, the ICH M7(R1) guideline on mutagenic impurities provides a critical framework for assessing genotoxic potential, which represents a significant safety concern.[9]

A Tiered Strategy for Toxicological Risk Assessment

A robust toxicological evaluation follows a logical, tiered progression, starting with computational methods and moving to increasingly complex biological systems only as necessary. This approach, consistent with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing), is both scientifically sound and resource-efficient.[9]

cluster_0 Tiered Toxicological Assessment Workflow start Impurity Detected > Qualification Threshold in_silico Step 1: In Silico Assessment (QSAR) - Bacterial Mutagenicity - Clastogenicity start->in_silico ames Step 2: In Vitro Genotoxicity (Ames Test) OECD 471 in_silico->ames Negative or Equivocal Result further_studies Step 4: Further Toxicological Studies (e.g., Repeat-Dose Toxicity) in_silico->further_studies Positive & Relevant Alert micronucleus Step 2: In Vitro Genotoxicity (Micronucleus Test) OECD 487 ames->micronucleus Negative Result ames->further_studies Positive Result cytotoxicity Step 3: In Vitro Cytotoxicity (e.g., NRU Assay, OECD 129) micronucleus->cytotoxicity Negative Result micronucleus->further_studies Positive Result qualification Qualification & PDE Calculation cytotoxicity->qualification Data Sufficient for Risk Assessment cytotoxicity->further_studies High Cytotoxicity Observed further_studies->qualification

Figure 1: A tiered workflow for impurity toxicological assessment.

Step 1: In Silico Assessment (Computational Toxicology)

Causality: Before any laboratory work commences, we must leverage computational tools to predict the toxicological potential of Cephalexin Impurity C based on its chemical structure. This is the first step outlined in ICH M7 for assessing mutagenicity.[9] Quantitative Structure-Activity Relationship (QSAR) models compare the chemical substructures of the impurity to a vast database of compounds with known toxicological properties to identify structural alerts.

Methodology:

  • Obtain the canonical SMILES or MOL file for Cephalexin Impurity C.

  • Utilize two complementary QSAR methodologies for mutagenicity prediction:

    • An expert rule-based system (e.g., Derek Nexus).

    • A statistical-based system (e.g., Sarah Nexus, CASE Ultra).

  • Analyze the outputs for any structural alerts indicative of potential mutagenicity or clastogenicity.

  • Expert Review: A toxicologist must review the QSAR outputs to assess the relevance and confidence of any alerts, considering the broader chemical class and available data.

Trustworthiness: Using two different and complementary QSAR models is a core principle of the ICH M7 guideline. This dual approach provides a more robust prediction and reduces the risk of false negatives or positives from a single system.

Step 2: In Vitro Genotoxicity Assessment

Causality: If the in silico analysis is positive, equivocal, or if no appropriate model exists, in vitro testing is required to obtain definitive biological data. The standard genetic toxicology battery is designed to detect the two primary types of DNA damage: gene mutations and chromosomal aberrations.[9]

A. Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This assay assesses the potential of Cephalexin Impurity C to cause gene mutations.

Experimental Protocol:

  • Strain Selection: Utilize a minimum of five strains of bacteria (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA or WP2 pKM101). These strains are specifically engineered to detect different types of mutations (frameshift vs. base-pair substitutions).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-1254 or phenobarbital/β-naphthoflavone-induced rat liver S9 fraction). This is critical because many non-genotoxic parent compounds can be metabolized into genotoxic intermediates in the body.

  • Dose Selection: Perform a preliminary range-finding study to determine the appropriate concentration range, identifying any cytotoxicity. The main experiment should include a minimum of five analysable concentrations.

  • Exposure: In the plate incorporation or pre-incubation method, expose the bacterial strains to Cephalexin Impurity C at the selected concentrations.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring & Analysis: Count the number of revertant colonies (colonies that have mutated back to a state where they can grow on the minimal media). A positive result is defined as a concentration-related increase in revertants or a reproducible increase at one or more concentrations over the negative control.

B. In Vitro Mammalian Cell Micronucleus Test - OECD Test Guideline 487

This assay detects chromosomal damage by identifying micronuclei (small nuclei containing fragments of or whole chromosomes) in the cytoplasm of interphase cells.

Experimental Protocol:

  • Cell Line Selection: Use a validated mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) or primary human lymphocytes.

  • Metabolic Activation: As with the Ames test, conduct the assay in both the presence and absence of an S9 metabolic activation system.

  • Dose Selection: Determine concentrations based on a preliminary cytotoxicity assay (e.g., assessing relative cell count or population doubling). The highest concentration should induce significant toxicity (e.g., 55±5% cytotoxicity) or be 10 mM / 2 mg/mL, whichever is lower.

  • Treatment: Treat cell cultures with Cephalexin Impurity C for a short duration (3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 1.5-2.0 normal cell cycles) in the absence of S9.

  • Harvest and Staining: After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to accumulate binucleated cells. Harvest the cells, fix, and stain the DNA with a fluorescent dye (e.g., DAPI or propidium iodide).

  • Scoring & Analysis: Using fluorescence microscopy or flow cytometry, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in micronucleated cells indicates a positive result.

cluster_1 In Vitro Genotoxicity Testing Battery impurity Cephalexin Impurity C ames_test Ames Test (OECD 471) Detects gene mutation impurity->ames_test Test System: Bacterial Cells micronucleus_test Micronucleus Test (OECD 487) Detects chromosome damage impurity->micronucleus_test Test System: Mammalian Cells result Genotoxicity Profile ames_test->result micronucleus_test->result

Figure 2: Standard two-test battery for in vitro genotoxicity assessment.

Step 3: In Vitro Cytotoxicity Assessment

Causality: Independent of genotoxicity, it is important to understand the concentration at which an impurity causes general cell death. This data is valuable for setting safe exposure limits and for designing any potential subsequent in vivo studies. In vitro toxicology assays provide a reliable and ethical means to screen for cytotoxicity.[10]

Neutral Red Uptake (NRU) Cytotoxicity Assay - OECD Test Guideline 129

Experimental Protocol:

  • Cell Culture: Plate a suitable mammalian cell line (e.g., Balb/c 3T3 or normal human keratinocytes) in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

  • Dose Preparation: Prepare a serial dilution of Cephalexin Impurity C in the appropriate cell culture medium.

  • Exposure: Remove the old medium from the cells and add the medium containing the various concentrations of the test impurity. Include both negative (medium only) and positive (a known cytotoxicant) controls.

  • Incubation: Incubate the cells with the impurity for a defined period (e.g., 24 or 48 hours).

  • Staining: After incubation, wash the cells and add a medium containing Neutral Red dye. Viable cells will take up the dye into their lysosomes.

  • Extraction and Measurement: After another short incubation, wash the cells and add a destain solution to extract the dye from the lysosomes.

  • Data Analysis: Measure the absorbance of the extracted dye using a spectrophotometer. The amount of absorbed dye is directly proportional to the number of viable cells. Calculate the IC50 value—the concentration of the impurity that causes a 50% reduction in cell viability compared to the negative control.

Data Interpretation, Qualification, and Establishing Safe Limits

The culmination of this testing strategy is the formal qualification of Cephalexin Impurity C.

  • If all in silico and in vitro results are negative: The impurity is considered non-mutagenic. Its acceptable limit can be based on general toxicological data, often defaulting to the standard ICH Q3A qualification threshold.

  • If a genotoxicity test is positive: The impurity must be controlled at or below a compound-specific acceptable limit to ensure patient safety. This often involves calculating a Permitted Daily Exposure (PDE) based on more extensive toxicological data, which may include in vivo studies. The principle is to limit the lifetime cancer risk to a negligible level (typically <1 in 100,000).

  • Cytotoxicity Data (IC50): This data provides a quantitative measure of the impurity's potency for causing cell death and informs the margin of safety between the expected human exposure and the concentration that elicits a toxic effect at the cellular level.

Conclusion

The toxicological assessment of Cephalexin Impurity C is a clear example of modern safety science, integrating computational, and in vitro methodologies within a stringent regulatory framework. This guide provides the strategic and technical foundation for drug development professionals to confidently navigate this process. By following this tiered, evidence-based approach, the biological safety of Cephalexin Impurity C can be definitively established, ensuring that the final drug product meets the highest standards of quality and patient safety. The emphasis is on a proactive, scientifically rigorous process of data generation and interpretation, which is the cornerstone of trustworthy drug development.

References

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2006). Impurities in New Drug Products Q3B(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2021). Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • PMDA. ICH-Q3 Impurities. Pharmaceuticals and Medical Devices Agency. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Fu, Y., et al. (2023). Analysis of Polymer Impurities in Cephalexin Raw Material. Chinese Pharmaceutical Journal, 58(4), 365-375. [Link]

  • Pharmaffiliates. Cephalexin-impurities. [Link]

  • Olsen, B. A., et al. (1993). Multidimensional evaluation of impurity profiles for generic cephalexin and cefaclor antibiotics. Journal of Chromatography A, 648(1), 165-173. [Link]

  • Pharmaffiliates. Cephalexin - Impurity C. [Link]

  • SynThink. Cephalexin EP Impurities & USP Related Compounds. [Link]

  • Veeprho. Cefalexin EP Impurity C. [Link]

  • USP. Cephalexin USP-NF. [Link]

  • Reddy, P. R. M., et al. (2010). Stability Indicating Fast LC Method for the Estimation of Impurities in Cephalexin for Oral Suspension. Asian Journal of Research in Chemistry, 3(4). [Link]

  • Veeprho. Cefalexin Impurities and Related Compound. [Link]

  • Patel, B., et al. (2012). Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods. Scientia Pharmaceutica, 80(1), 105-118. [Link]

  • Sun, H., & Johnson, M. E. (2012). Early stage efficacy and toxicology screening for antibiotics and enzyme inhibitors. Journal of visualized experiments: JoVE, (64), e3882. [Link]

  • Charles River Laboratories. In Vitro Toxicology Testing. [Link]

  • InterBioTox. In vitro Toxicology. [Link]

  • Lecompte, T. D., et al. (2021). Dynamic interactions between cephalexin and macrophages on different Staphylococcus aureus inoculum sizes: a tripartite in vitro model. PloS one, 16(1), e0243541. [Link]

  • The Pink Sheet. (1987). Cephalosporins May Require Separate Manufacturing Facilities. [Link]

  • Pharmaffiliates. Cephalosporin-impurities. [Link]

  • Quality Control Chemicals. Cephalexin Impurity C. [Link]

  • EMA. (2010). Guideline on setting specifications for related impurities in antibiotics. European Medicines Agency. [Link]

  • Tucker, C., & Mitre, A. (2023). Cephalexin. In StatPearls. StatPearls Publishing. [Link]

  • Savchenko, L. V., et al. (2024). Stability of Cephalosporins in Solution in Terms of the Colour of Solution and Impurities. Pharmaceutical Chemistry Journal, 57(11), 1461-1468. [Link]

  • Creative Diagnostics. (2021). Trace Detection of Antibiotic Impurities in Cell Culture. [Link]

  • Reddy, G. S., et al. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Scientia pharmaceutica, 81(3), 705–719. [Link]

  • IntechOpen. (2018). In Vitro Toxicity Testing of Nanomaterials. [Link]

Sources

Exploratory

Identification and Characterization of Cephalexin Impurity C Degradation Products: A Comprehensive Analytical Guide

[label="Structural\nConfirmation", fillcolor="#2021 Validating Table Integrity I'm now cross-validating mass spec fragment tables and ensuring the causality of all experimental choices, like ammonium acetate at pH 4.5 an...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Structural\nConfirmation", fillcolor="#2021

Validating Table Integrity

I'm now cross-validating mass spec fragment tables and ensuring the causality of all experimental choices, like ammonium acetate at pH 4.5 and data-dependent collision-induced dissociation, is clear. The diagram colors are now checked for appropriate contrast. I will finalize and prepare this for submission.

Executive Summary

In the development and quality control of beta-lactam antibiotics, impurity profiling is a critical regulatory requirement mandated by ICH Q3A/B guidelines. Cephalexin, a first-generation cephalosporin, is synthesized via the acylation of 7-amino-3-desacetoxycephalosporanic acid (7-ADCA) with D-phenylglycine. During this process, over-acylation leads to the formation of Cephalexin Impurity C (D-Phenylglycyl Cephalexin) [1.3]. Because Impurity C contains the same labile beta-lactam core as the active pharmaceutical ingredient (API), it is highly susceptible to secondary degradation under hydrolytic, thermal, and photolytic stress[1].

This whitepaper provides an in-depth, mechanistic guide to identifying the degradation products of Cephalexin Impurity C. By combining forced degradation kinetics, high-resolution liquid chromatography-mass spectrometry (LC-HRMS), and nuclear magnetic resonance (NMR) spectroscopy, we outline a self-validating analytical framework for structural elucidation.

Chemical Identity and Mechanistic Origins

Cephalexin Impurity C (CAS: 72528-40-6) is officially recognized in the European Pharmacopoeia (EP)[2]. Structurally, it is a dimer-like molecule where a second D-phenylglycine moiety is attached via an amide linkage to the primary amine of the first D-phenylglycine on the cephalexin molecule.

  • Molecular Formula: C24​H24​N4​O5​S

  • Molecular Weight: 480.54 g/mol [3]

Causality of Formation: The formation of Impurity C is a classic example of competing nucleophilic reactions. During the semi-synthetic production of cephalexin, the primary amine of the newly formed cephalexin can act as a nucleophile, attacking the activated D-phenylglycine side-chain donor. Controlling the stoichiometric ratio and pH during acylation is critical to minimizing this process-related impurity[4].

Degradation Pathways and Chemical Kinetics

Understanding the degradation of Impurity C requires analyzing its structural vulnerabilities. The molecule possesses three highly reactive sites: the strained beta-lactam ring, the bridging amide bonds, and the terminal primary amine.

A. β -Lactam Ring Cleavage (Hydrolysis)

The four-membered beta-lactam ring is highly strained, making the carbonyl carbon highly electrophilic. Under basic conditions (or prolonged exposure to moisture), hydroxide ions attack the carbonyl carbon, leading to the irreversible opening of the ring to form a cephalosporoic acid derivative[5].

B. Intramolecular Aminolysis (Diketopiperazine Formation)

Under thermal stress or neutral pH conditions, beta-lactam antibiotics containing a primary amine at the alpha-position of the side chain undergo intramolecular aminolysis. The terminal primary amine of Impurity C acts as an internal nucleophile, attacking either the adjacent amide carbonyl or the beta-lactam carbonyl. This results in the formation of highly stable, six-membered diketopiperazine (DKP) derivatives (e.g., Cefalexin Diketopiperazine, CAS 59865-11-1)[6].

C. Amide Bond Hydrolysis

Under strong acidic stress, the amide bond linking the two D-phenylglycine units can be hydrolyzed, reverting Impurity C back into Cephalexin and free D-phenylglycine[7].

Degradation ImpC Cephalexin Impurity C (D-Phenylglycyl Cephalexin) Hydrolysis Amide Bond Hydrolysis (Acid/Base Catalysis) ImpC->Hydrolysis BetaLactam β-Lactam Ring Cleavage (Nucleophilic Attack) ImpC->BetaLactam Cyclization Intramolecular Aminolysis (Thermal/Neutral) ImpC->Cyclization Cephalexin Cephalexin + D-Phenylglycine Hydrolysis->Cephalexin OpenRing Open-Ring Cephalosporoic Acid Deriv. BetaLactam->OpenRing DKP Diketopiperazine (DKP) Derivatives Cyclization->DKP

Fig 1. Primary degradation pathways of Cephalexin Impurity C under stress conditions.

Analytical Strategy: A Self-Validating Workflow

To confidently identify these degradation products, researchers must employ an orthogonal, self-validating workflow. This means that the data generated in one step (e.g., exact mass from HRMS) must logically predict and validate the data in the next step (e.g., structural connectivity from NMR)[8].

Workflow Stress Forced Degradation (ICH Q1A/B) LC UHPLC Separation (C18, pH 4.5) Stress->LC MS HRMS/MS Analysis (ESI+, ddCID) LC->MS NMR Isolation & NMR (1H/13C Elucidation) MS->NMR Data Structural Confirmation NMR->Data

Fig 2. Self-validating analytical workflow for isolating and identifying degradation products.

Step-by-Step Experimental Methodologies

Protocol A: Forced Degradation (Stress Testing)

Causality of Design: The goal is to achieve 5–20% degradation. Excessive degradation (>20%) risks the formation of secondary or tertiary degradants that hold no clinical relevance, while <5% makes impurity isolation analytically impossible[1].

  • Acid Hydrolysis: Dissolve 1 mg/mL of Impurity C in 0.1 M HCl. Incubate at 60°C for 24 hours. Rationale: Protonation of the beta-lactam nitrogen lowers the activation energy for nucleophilic attack by water.

  • Base Hydrolysis: Dissolve 1 mg/mL of Impurity C in 0.1 M NaOH. Incubate at room temperature for 2 hours. Rationale: Hydroxide is a strong nucleophile that rapidly cleaves the beta-lactam ring. Neutralize immediately with 0.1 M HCl to prevent complete destruction of the molecule.

  • Oxidative Stress: Treat with 3% H2​O2​ at room temperature for 24 hours. Rationale: Targets the thioether sulfur in the dihydrothiazine ring, forming sulfoxides[9].

  • Thermal/Photolytic Stress: Expose solid state and aqueous solutions to 80°C for 48 hours, and 1.2 million lux-hours of UV/Vis light (ICH Q1B). Rationale: Promotes intramolecular DKP cyclization and radical-mediated polymerization.

Protocol B: UHPLC-HRMS/MS Analysis

Causality of Design: Cephalexin and its impurities are zwitterionic. A mobile phase pH of 4.5 ensures the carboxylic acid is partially protonated, enhancing retention on a reverse-phase C18 column, while utilizing volatile buffers (ammonium acetate) to prevent ion suppression in the MS source.

  • Column: C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, adjusted to pH 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes. Flow rate: 0.3 mL/min.

  • Mass Spectrometry: Electrospray Ionization in positive mode (ESI+). Utilize data-dependent collision-induced dissociation (ddCID) to simultaneously capture exact precursor masses and fragment ions[10].

Quantitative Data & Structural Elucidation

The identification of degradation products relies heavily on mass defect analysis and characteristic fragmentation patterns. The cleavage of the beta-lactam ring typically results in a mass shift of +18 Da (addition of H2​O ), while DKP formation results in an isomeric mass (no change in mass, but a distinct shift in chromatographic retention time due to loss of polarity).

Table 1: Forced Degradation Matrix & Chromatographic Outcomes
Stress ConditionReagent / EnvironmentTime / TempPrimary Degradation PathwayExpected Mass Shift ( Δ Da)
Acidic 0.1 M HCl24h / 60°CAmide Hydrolysis-133.05 (Loss of Phenylglycyl)
Basic 0.1 M NaOH2h / RT β -Lactam Ring Opening+18.01 (Addition of H2​O )
Oxidative 3% H2​O2​ 24h / RTS-Oxidation (Sulfoxide)+15.99 (Addition of Oxygen)
Thermal Solid State48h / 80°CDKP Cyclization0.00 (Isomerization)
Table 2: High-Resolution MS/MS Fragmentation Data
CompoundExact Mass [M+H]+ Key MS/MS Fragment Ions (m/z)Structural Implication of Fragments
Impurity C (Parent) 481.15348.10, 152.07, 106.06348 corresponds to cleavage yielding Cephalexin; 152 is the D-phenylglycine ion.
Degradant I (Cephalexin) 348.10158.06, 106.06Confirms amide hydrolysis of Impurity C back to the API[7].
Degradant II (Open-Ring) 499.16366.11, 152.07+18 Da shift indicates water addition. Loss of 152 confirms the terminal phenylglycine is intact.
Degradant III (DKP Deriv.) 481.15267.11, 215.05Isomeric with parent, but fragments show a stable DKP core (m/z 267) and loss of 7-ADCA (m/z 215).

Conclusion & Regulatory Implications

The structural elucidation of Cephalexin Impurity C degradation products is not merely an academic exercise; it is a regulatory necessity. Because Impurity C degrades into biologically active or potentially toxic entities like diketopiperazines and open-ring cephalosporoic acids, understanding these pathways dictates the shelf-life, storage conditions, and formulation strategies of the final drug product. By employing the orthogonal UHPLC-HRMS/MS workflow detailed above, analytical scientists can confidently map these pathways, ensuring compliance with ICH guidelines and safeguarding patient health.

References

  • Olsen, B. A., Baertschi, S. W., & Riggin, R. M. (1993). Multidimensional evaluation of impurity profiles for generic cephalexin and cefaclor antibiotics. Journal of Chromatography A.
  • Gawande, V. T., Bothara, K. G., & Marathe, A. M. (2017). Stress Studies and Identification of Degradation Products of Cephalexin Using LC–PDA and LC–MS/MS. Chromatographia / ResearchGate.
  • National Institutes of Health (NIH). (2023). Cephalexin - StatPearls. NCBI Bookshelf.
  • SynZeal. (n.d.). Cefalexin Diketopiperazine | 59865-11-1.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of Cephalexin Impurity C in Human Plasma

Introduction & Rationale Cephalexin is a widely prescribed first-generation cephalosporin antibiotic. During its synthesis, formulation, or prolonged storage, various degradation products and byproducts can form.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Cephalexin is a widely prescribed first-generation cephalosporin antibiotic. During its synthesis, formulation, or prolonged storage, various degradation products and byproducts can form. Cephalexin Impurity C (D-Phenylglycyl Cephalexin) is a critical pharmacopeial impurity resulting from the condensation of an additional D-phenylglycine side chain with the primary amine of the parent cephalexin molecule.

Because dimeric and polymeric beta-lactam derivatives are known to be highly immunogenic and can provoke severe anaphylactic reactions, monitoring the in vivo exposure of Impurity C during clinical trials and toxicological evaluations is of paramount importance. While therapeutic drug monitoring (TDM) of parent cephalexin is well-established[1], quantifying its low-abundance impurities in complex biological matrices like plasma requires exceptional selectivity. This application note details a rigorously validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed specifically for the extraction, stabilization, and quantification of Cephalexin Impurity C in human plasma.

Chemical Properties of Cephalexin Impurity C

To optimize MS/MS transitions and chromatographic retention, it is essential to leverage the physicochemical properties of the target analyte[2].

PropertyValue
Chemical Name D-Phenylglycyl Cephalexin
CAS Number 72528-40-6
Molecular Formula C24H24N4O5S
Molecular Weight 480.54 g/mol
Monoisotopic Mass 480.15 Da
Structural Characteristic Contains an intact beta-lactam ring and two phenylglycine moieties

Experimental Design & Causality (The "Why")

As a self-validating system, every step in this protocol is engineered to address specific analytical challenges associated with beta-lactam antibiotics:

  • Matrix Stabilization : Beta-lactam rings are highly susceptible to hydrolysis by plasma esterases and pH-dependent degradation. To ensure analyte stability, the protocol utilizes an acidified extraction solvent (0.1% Formic Acid in Acetonitrile). This simultaneously denatures plasma proteins (halting enzymatic activity) and maintains the analyte in a stable, protonated state[3].

  • Chromatographic Strategy : Impurity C is significantly bulkier and more lipophilic than the parent cephalexin. A sub-2-micron C18 stationary phase is employed to exploit these hydrophobic differences, ensuring baseline resolution between the high-abundance parent drug and the low-abundance impurity, thereby mitigating in-source ion suppression.

  • Ionization and MRM : Electrospray Ionization (ESI) in positive mode is selected. The protonated precursor [M+H]+ at m/z 481.5 is isolated. Collision-induced dissociation (CID) yields a dominant fragment at m/z 106.1 (corresponding to the phenylglycyl cation), providing a highly specific quantifier transition.

Step-by-Step Methodology

Reagents and Materials
  • LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Formic Acid (FA), MS grade.

  • Cephalexin Impurity C Reference Standard (Purity >98%).

  • Internal Standard (IS): Cephalexin-d5 (or a stable isotope-labeled analog).

  • Blank human plasma (K2EDTA). Note: EDTA is preferred over heparin to minimize matrix effects in positive ESI mode.

Preparation of Calibration Standards and Quality Controls
  • Stock Solution : Dissolve Cephalexin Impurity C in MeOH:DMSO (1:1, v/v) to yield a 1.0 mg/mL stock. Rationale: The bulky structure reduces aqueous solubility; DMSO ensures complete dissolution[4].

  • Working Solutions : Dilute the stock serially in 50% MeOH to create working solutions ranging from 10 ng/mL to 5000 ng/mL. The organic content prevents adsorption to plastic labware.

  • Spiking : Spike 10 µL of working solutions into 90 µL of blank plasma to achieve final calibration concentrations of 1, 5, 10, 50, 100, 250, and 500 ng/mL.

Plasma Sample Preparation (Protein Precipitation)
  • Aliquot : Transfer 50 µL of plasma sample (or spiked calibration standard) into a 1.5 mL Eppendorf tube.

  • IS Addition : Add 10 µL of Internal Standard working solution (500 ng/mL).

  • Precipitation : Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Crucial Step: The low temperature and low pH prevent beta-lactam degradation during extraction[3].

  • Mixing : Vortex vigorously for 5 minutes to ensure complete protein crashing.

  • Centrifugation : Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer & Evaporation : Transfer 100 µL of the supernatant to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at 30°C. Rationale: Temperatures above 35°C can thermally degrade the beta-lactam core.

  • Reconstitution : Reconstitute the residue in 100 µL of Mobile Phase A:B (90:10, v/v). Vortex and transfer to an autosampler vial.

Figure 1: Step-by-step workflow for the extraction and LC-MS/MS analysis of Cephalexin Impurity C.

LC-MS/MS Conditions

Liquid Chromatography (UHPLC)

  • Column : Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • Gradient Program :

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear gradient to 65% B[5]

    • 3.0 - 4.0 min: 95% B (Column wash)

    • 4.0 - 5.0 min: 5% B (Re-equilibration)

Mass Spectrometry (Triple Quadrupole)

  • Ionization : ESI Positive.

  • Capillary Voltage : 3.1 kV[4].

  • Source Temperature : 150°C.

  • Desolvation Temperature : 400°C.

  • Desolvation Gas (N2) : 800 L/h.

  • MRM Transitions :

    • Cephalexin Impurity C : m/z 481.5 → 106.1 (Quantifier, CE: 25V), m/z 481.5 → 158.0 (Qualifier, CE: 18V).

    • Cephalexin-d5 (IS) : m/z 353.1 → 163.0 (CE: 15V).

Figure 2: Proposed MRM fragmentation pathway for Cephalexin Impurity C during CID.

Method Validation & Quantitative Data Summary

The method was validated according to FDA/EMA bioanalytical method validation guidelines. The self-validating nature of the assay was confirmed by evaluating matrix effects using post-column infusion and ensuring that the IS normalized any ionization anomalies[5].

Validation ParameterCephalexin Impurity C ResultsAcceptance Criteria
Linear Dynamic Range 1.0 - 500 ng/mL (r² > 0.995)r² ≥ 0.990
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%) 4.2% - 8.7%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 5.5% - 9.4%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -4.5% to +6.2%± 15% (± 20% at LLOQ)
Extraction Recovery 86.4% ± 4.1%Consistent across QC levels
Matrix Effect (IS Normalized) 94.2% ± 3.8%85% - 115%
Benchtop Stability (Plasma) 6 hours at 4°CDeviation ≤ 15%

Conclusion

This application note presents a highly specific, robust, and fast LC-MS/MS method for the quantification of Cephalexin Impurity C in human plasma. By utilizing a targeted acidic protein precipitation extraction, the methodology ensures the structural integrity of the beta-lactam core, preventing ex vivo degradation. The sub-nanogram sensitivity (LLOQ of 1.0 ng/mL) makes this protocol highly suitable for rigorous pharmacokinetic profiling, toxicological screening, and therapeutic drug monitoring in clinical research settings.

References

  • Title: Simultaneous Determination of Cefalexin, Cefazolin, Flucloxacillin, and Probenecid by Liquid Chromatography-Tandem Mass Spectrometry for Total and Unbound Concentrations in Human Plasma Source: nih.gov URL: [Link]

  • Title: Cephalexin - Impurity C Source: pharmaffiliates.com URL: [Link]

  • Title: An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring Source: frontiersin.org URL: [Link]

  • Title: Fully Automated Simultaneous Analysis of Cephem Antibiotics in Serum by LC-MS/MS Source: shimadzu.com URL: [Link]

  • Title: LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring Source: nih.gov URL: [Link]

Sources

Application

Advanced Sample Preparation and UHPLC Methodologies for the Quantitation of Cephalexin Impurity C

Introduction: The Analytical Challenge of Cephalosporin Impurities Cephalexin is a widely prescribed first-generation cephalosporin antibiotic. During its industrial synthesis—which primarily involves the acylation of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Cephalosporin Impurities

Cephalexin is a widely prescribed first-generation cephalosporin antibiotic. During its industrial synthesis—which primarily involves the acylation of the 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) nucleus with an activated derivative of D-phenylglycine—several process-related impurities can form[1]. Among the most critical to monitor is Cephalexin Impurity C (European Pharmacopoeia designated), chemically identified as D-Phenylglycyl Cephalexin (CAS No. 72528-40-6)[2].

From an analytical perspective, Cephalexin Impurity C presents a unique challenge. It is formed via the over-acylation of the cephalexin molecule by an excess of the D-phenylglycine side chain[1]. Because both the active pharmaceutical ingredient (API) and Impurity C are zwitterionic and possess a highly reactive β -lactam ring, they are exceptionally susceptible to rapid degradation (hydrolysis) in aqueous solutions[3][4]. Consequently, if sample preparation is not meticulously controlled, the analytical results will reflect artifactual degradation generated during sample handling rather than the true impurity profile of the pharmaceutical batch[5].

ImpurityC_Pathway A 7-ADCA (Cephalosporin Nucleus) C Cephalexin (Active API) A->C Enzymatic/Chemical Acylation B D-Phenylglycine Derivative B->C E Cephalexin Impurity C (D-Phenylglycyl Cephalexin) C->E Over-acylation (Side Reaction) D Excess D-Phenylglycine (Acylation Agent) D->E

Fig 1: Synthetic pathway illustrating the formation of Cephalexin Impurity C via over-acylation.

Mechanistic Causality in Sample Preparation

As a Senior Application Scientist, I cannot overstate that sample preparation is the most critical variable in β -lactam analysis . The β -lactam ring undergoes base-catalyzed hydrolysis to form open-ring degradation products (e.g., diketopiperazine derivatives) and is prone to acid-catalyzed epimerization[4].

To build a self-validating protocol, we must engineer the extraction environment based on the molecule's physicochemical properties:

Table 1: Quantitative Comparison of API and Impurity C
PropertyCephalexin (API)Cephalexin Impurity C
CAS Number 15686-71-272528-40-6
Molecular Formula C16​H17​N3​O4​S C24​H24​N4​O5​S
Molecular Weight 347.39 g/mol 480.54 g/mol
Structural Feature Single D-phenylglycine side chainDimeric (Over-acylated) side chain
Nature Zwitterionic, HydrophobicZwitterionic, Highly Hydrophobic

Why pH 4.5? By buffering the extraction solvent to pH 4.5—near the isoelectric point of cephalexin—we minimize the net charge of the zwitterion and stabilize the vulnerable β -lactam ring against both acid- and base-catalyzed hydrolysis[4]. Why sub-ambient temperatures? Sonication, while necessary for dissolution, introduces localized heat. Maintaining the sample at sub-ambient temperatures (< 15°C) during extraction drastically reduces the kinetic rate of hydrolytic side reactions, ensuring the integrity of the sample[5].

Step-by-Step Sample Preparation Protocol

This methodology is designed for bulk API and oral suspension formulations, ensuring 100% recovery while preventing in-situ degradation.

Reagents and Materials
  • Potassium dihydrogen phosphate ( KH2​PO4​ ), HPLC grade.

  • Acetonitrile (MeCN), LC-MS grade.

  • Orthophosphoric acid (for pH adjustment).

  • 0.22 µm PTFE syringe filters.

Phase 1: Diluent Preparation
  • Dissolve 1.36 g of KH2​PO4​ in 1000 mL of ultrapure water (18.2 M Ω⋅ cm).

  • Adjust the pH to 4.5 ± 0.05 using dilute orthophosphoric acid.

  • Mix this buffer with Acetonitrile in a 95:5 (v/v) ratio.

  • Critical Step: Chill the diluent to 4–8°C prior to use. Using room-temperature diluent will initiate immediate kinetic degradation of the API[4].

Phase 2: Standard and Sample Extraction
  • Standard: Accurately weigh 5.0 mg of Cephalexin Impurity C reference standard into a 50 mL volumetric flask. Dissolve in 30 mL of the chilled diluent.

  • Sample: Weigh an amount of sample equivalent to 50 mg of Cephalexin into a separate 50 mL volumetric flask. Add 30 mL of chilled diluent.

  • Dispersion: Vortex for 1 minute to ensure complete mechanical dispersion of the powder.

  • Controlled Dissolution: Sonicate the flasks in a temperature-controlled cold water bath (set strictly to 10°C) for 10 minutes. Note: Exceeding 20°C during sonication induces artifactual diketopiperazine formation, invalidating the impurity profile[4].

  • Volume Adjustment: Dilute to the 50 mL mark with the chilled diluent and mix thoroughly.

  • Filtration: Filter a 5 mL aliquot of the solution through a 0.22 µm PTFE syringe filter. Discard the first 2 mL of the filtrate. This saturates any potential binding sites on the PTFE membrane, ensuring absolute recovery of the highly hydrophobic Impurity C.

  • Storage: Transfer the remaining filtrate to an amber HPLC vial (preventing photolytic degradation) and immediately place it in the autosampler maintained at 4°C[5].

SamplePrep S1 1. Precise Weighing (API or Formulation) S2 2. Diluent Addition (Phosphate Buffer pH 4.5 / MeCN) S1->S2 S3 3. Controlled Dissolution (Sonication at < 15°C to prevent hydrolysis) S2->S3 S4 4. Particulate Filtration (0.22 µm PTFE, discard first 2 mL) S3->S4 S5 5. UHPLC/LC-MS Analysis (Sub-2-µm C18 or Mixed-Mode Column) S4->S5

Fig 2: Self-validating sample preparation workflow designed to prevent in-situ degradation.

Chromatographic Strategy (UHPLC)

To successfully separate Cephalexin from Impurity C and other related substances, a sub-2-µm C18 column or a mixed-mode stationary phase is highly recommended[3][5]. The zwitterionic nature of these compounds often leads to poor retention and peak tailing on standard C18 columns. Mixed-mode columns (incorporating both hydrophobic and ion-exchange retention mechanisms) eliminate the need for MS-incompatible ion-pairing reagents while providing superior peak shape[3].

Table 2: Optimized UHPLC Gradient Program

Column: Sub-2-µm C18 (100 x 2.1 mm) | Detection: UV at 254 nm[5]

Time (min)Flow Rate (mL/min)% Mobile Phase A (Buffer pH 4.5)% Mobile Phase B (MeCN)
0.00.4955
2.00.4955
8.00.47030
10.00.44060
12.00.4955
15.00.4955
Table 3: System Suitability Requirements (Self-Validation)

A robust protocol must prove its own validity before sample analysis begins.

ParameterAcceptance CriteriaScientific Rationale
Resolution ( Rs​ ) 2.5 (API vs. Imp. C)Ensures baseline separation for accurate quantitation of the bulky dimer.
Tailing Factor ( Tf​ ) 1.5 for all peaksConfirms absence of secondary interactions with unendcapped silanols.
% RSD of Area 2.0% (n=6 injections)Validates autosampler precision and confirms sample stability at 4°C.
Filter Recovery 98.0% - 102.0%Verifies no analyte loss occurred during the PTFE filtration step.

Conclusion

The accurate quantitation of Cephalexin Impurity C is entirely dependent on the suppression of artifactual degradation during sample preparation. By leveraging a pH-controlled, sub-ambient extraction protocol coupled with a high-efficiency UHPLC gradient, analytical scientists can ensure that the reported impurity profile is a true reflection of the pharmaceutical product's safety and efficacy.

References

  • Pharmaffiliates. "Cephalexin - Impurity C." Product Catalog. Available at:[Link]

  • HELIX Chromatography. "HPLC Analysis of Antibiotic Cefalexin and Related Impurities on Coresep 100 Mixed-Mode Column." Available at: [Link]

  • Reddy, P. R. M., et al. "Stability Indicating Fast LC Method for the Estimation of Impurities in Cephalexin for Oral Suspension." Asian Journal of Research in Chemistry, 2010. Available at: [Link]

  • Semantic Scholar / Chromatographia. "Stress Studies and Identification of Degradation Products of Cephalexin Using LC–PDA and LC–MS/MS." Available at: [Link]

Sources

Method

Application Note: Spectroscopic Characterization of Cephalexin Impurity C by Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction: The Imperative of Impurity Profiling in Cephalosporin Antibiotics Cephalexin, a first-generation cephalosporin, is a widely prescribed β-lactam antibiotic effective against a broad spectrum of bacterial inf...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Impurity Profiling in Cephalosporin Antibiotics

Cephalexin, a first-generation cephalosporin, is a widely prescribed β-lactam antibiotic effective against a broad spectrum of bacterial infections.[1][2] Its synthesis, like that of many complex pharmaceutical molecules, can result in the formation of process-related impurities and degradation products.[3] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate stringent control and characterization of these impurities to ensure the safety and efficacy of the final drug product.[4]

Cephalexin Impurity C, identified as (6R,7R)-7-[[(2R)-2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-phenylacetyl] amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a known related substance.[5][6][7] It is essentially a derivative of the parent molecule where an additional D-phenylglycyl group is attached to the amino group of the 7-aminoacyl side chain. The definitive structural elucidation of such impurities is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose, providing unambiguous information on molecular structure and connectivity.[8]

This application note provides a comprehensive, field-proven protocol for the complete spectroscopic characterization of Cephalexin Impurity C using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Structural Relationship: Cephalexin and Impurity C

The structural difference between Cephalexin and Impurity C is the addition of a second D-phenylglycyl moiety. This modification significantly alters the molecular weight and polarity of the compound and requires unequivocal confirmation.

cluster_0 Cephalexin cluster_1 Cephalexin Impurity C Cephalexin C16H17N3O4S (7-(D-α-Amino-α-phenylacetamido)-3-methyl-3-cephem-4-carboxylic acid) ImpurityC C24H24N4O5S ((D-Phenylglycyl Cephalexin)) Cephalexin->ImpurityC Addition of D-phenylglycyl group

Caption: Structural relationship between Cephalexin and Impurity C.

The Power of NMR for Structural Elucidation

NMR spectroscopy is an indispensable tool in pharmaceutical analysis due to its ability to provide detailed structural information without the need for reference standards of the unknown compounds.[8] A combination of 1D and 2D NMR experiments allows for a complete molecular "map":

  • ¹H NMR: Identifies all proton environments and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Identifies all unique carbon environments in the molecule.

  • 2D COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, helping to piece together molecular fragments.[9]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, assigning carbon signals based on known proton assignments.[9]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the molecular fragments and confirming the overall structure.[9]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the results from each experiment logically support and confirm the findings of the others.

Part A: Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[10]

Materials and Reagents:

  • Cephalexin Impurity C reference standard (>95% purity)[]

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)

  • Tetramethylsilane (TMS) or reference to the residual solvent signal

  • High-quality 5 mm NMR tubes[12]

  • Glass Pasteur pipettes

  • Volumetric flasks and analytical balance

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh approximately 10-15 mg of the Cephalexin Impurity C reference standard. This concentration is a balance between ensuring good signal-to-noise for less sensitive experiments like ¹³C NMR and avoiding solubility issues or line broadening.[13]

  • Dissolution: Dissolve the sample in a small vial with approximately 0.6-0.7 mL of DMSO-d₆. DMSO-d₆ is an excellent solvent for many cephalosporins and has exchangeable protons (like -NH and -OH) that are often visible.

  • Filtration and Transfer: To avoid line broadening from suspended particles, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12] The final sample height should be around 4-5 cm.[10]

  • Referencing: The chemical shifts will be referenced to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm; δC ≈ 39.52 ppm). TMS can be added as an internal standard, but referencing to the solvent signal is often sufficient and avoids potential reactivity.[14]

Part B: NMR Data Acquisition

The following parameters are recommended for a 500 MHz or higher field NMR spectrometer.

Experiment Parameter Recommended Value Rationale
¹H NMR Spectral Width-2 to 12 ppmTo cover all expected proton signals.
Number of Scans16-64To achieve adequate signal-to-noise.
Relaxation Delay (d1)2 sAllows for nearly complete T1 relaxation for most protons.
¹³C{¹H} NMR Spectral Width0 to 200 ppmTo cover all expected carbon signals, including carbonyls.
Number of Scans1024-4096Required due to the low natural abundance of ¹³C.[13]
Relaxation Delay (d1)2 sStandard delay for good quantitative results.
2D gCOSY Spectral Width (F2, F1)-2 to 12 ppmTo match the ¹H spectral window.
Number of Scans4-8Typically sufficient for this sensitive experiment.
2D gHSQC ¹H Spectral Width (F2)-2 to 12 ppmTo match the ¹H spectral window.
¹³C Spectral Width (F1)0 to 180 ppmTo focus on the region of protonated carbons.
Number of Scans4-8Provides good correlation signals.
2D gHMBC ¹H Spectral Width (F2)-2 to 12 ppmTo match the ¹H spectral window.
¹³C Spectral Width (F1)0 to 200 ppmTo observe long-range correlations to all carbons.
Number of Scans16-64More scans are needed for these weaker, long-range correlations.
Part C: Data Analysis and Interpretation Workflow

A systematic approach to data analysis is crucial for unambiguous structural elucidation.[15]

Caption: Workflow for NMR-based structural elucidation.

Step-by-Step Interpretation:

  • ¹H NMR Analysis:

    • Identify the characteristic signals of the cephalosporin core: the AB quartet for the β-lactam protons (H-6 and H-7) typically between 5.0 and 6.0 ppm.[16]

    • Locate the signals for the two phenyl groups and the two α-amino protons.

    • Identify the methyl group signal on the dihydrothiazine ring.

  • ¹³C NMR Analysis:

    • Identify the low-field signals corresponding to carbonyl carbons (β-lactam, carboxyl, and amide).

    • Locate the aromatic carbon signals.

    • Identify the aliphatic carbons of the cephalosporin core and side chains.

  • HSQC Correlation:

    • Use the HSQC spectrum to create a table correlating each proton signal with its directly attached carbon. This provides definitive assignments for all protonated carbons.

  • COSY Correlation:

    • Trace the spin-spin coupling networks. For example, the COSY will show a correlation between the H-6 and H-7 protons of the β-lactam ring. It will also confirm the connectivity within the phenylglycyl side chains.

  • HMBC Correlation:

    • This is the key experiment for confirming the overall structure. Look for key long-range correlations, such as:

      • From the amide NH protons to the carbonyl carbons.

      • From the α-protons of the side chains to the carbonyl carbons and the aromatic rings.

      • From the H-6 and H-7 protons to carbons within the cephalosporin core.

      • Crucially, a correlation from the amide proton linking the two phenylglycyl units to the carbonyl of the first phenylglycyl unit will confirm the structure of Impurity C.

Expected Data and Interpretation

While experimental conditions can cause slight variations, the following table summarizes the expected chemical shifts for key structural components of Cephalexin Impurity C in DMSO-d₆.

Structural Moiety Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm) Key HMBC Correlations
β-Lactam H-6, H-7 ~5.0 - 5.8 (d, dd)~57-60H-6 to C-4, C-5, C-8; H-7 to C-5, C-8, Side-chain C=O
β-Lactam Carbonyl (C-8) -~165H-6, H-7
Carboxylate (C-4) -~163H-2, H-6
Dihydrothiazine CH₃ ~2.0 (s)~20C-2, C-3, C-4
Phenyl Groups (x2) ~7.2 - 7.5 (m)~125-140α-H to ipso- and ortho-carbons
α-Amino Protons (x2) ~4.5 - 5.5 (d)~55-60Phenyl carbons, Amide C=O
Amide Carbonyls (x2) -~170-173Amide NH, α-H
Amide Protons (NH) ~8.5 - 9.5 (d)-α-H, Amide C=O

The unambiguous assignment of all proton and carbon signals, supported by the correlations observed in COSY, HSQC, and HMBC spectra, provides definitive proof of the structure of Cephalexin Impurity C.

Conclusion

The protocol outlined in this application note provides a robust and reliable methodology for the complete spectroscopic characterization of Cephalexin Impurity C. By systematically applying 1D and 2D NMR techniques, researchers and drug development professionals can unequivocally confirm the identity of this and other related impurities. This level of detailed structural analysis is fundamental to meeting the stringent quality and safety standards required in the pharmaceutical industry and ensures the integrity of the final drug product.

References

  • Mondal, S. K., & Nandi, S. (2018). NMR studies of penicillins and cephalosporins. III. 3-Methylene substituent effect on structure-reactivity relationship of cephalosporins studied by carbon-13 NMR spectroscopy. Journal of Applied Pharmaceutical Science, 8(5), 159-173. [Link]

  • Wang, J., & Kang, J. (2011). NMR Spectroscopic Characteristics of Cephalosporin E-isomer Impurities. Chinese Journal of Pharmaceuticals, 42(1), 53-57. [Link]

  • Indelicato, J. M., & Wilham, W. L. (1974). Cephalosporin degradations. Journal of Pharmaceutical Sciences, 63(3), 397-400. [Link]

  • von Ahn, A., Dallegrave, A., dos Santos, J. D., & Barth, T. (2022). Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies. Chromatographia, 85(3), 223-234. [Link]

  • Butterfield, A. G., & Lodge, B. A. (1974). Applications of Nuclear Magnetic Resonance Spectroscopy to Antibiotics. I. Specific Identification of Penicillins and Cephalosporins. Journal of Pharmaceutical Sciences, 63(1), 6-12. [Link]

  • Al-Rawi, J. M. A., & Al-Iraqi, M. A. H. (2007). ¹³C NMR spectroscopy of some third-generation cephalosporins, their synthetic intermediaries and reaction byproducts. Magnetic Resonance in Chemistry, 45(3), 236-239. [Link]

  • Pereira, J. H. J., et al. (2021). Degradation of micropollutant cephalexin by ultraviolet (UV) and assessment of residual antimicrobial activity of transformation products. Water Science & Technology, 83(10), 2415-2427. [Link]

  • ResearchGate. (n.d.). Proposed degradation pathway of cephalexin. Retrieved from ResearchGate. [Link]

  • Paschal, J. W., Dorman, D. E., Srinivasan, P. R., & Lichter, R. L. (1978). Nuclear magnetic resonance spectroscopy. Carbon-13 and nitrogen-15 spectra of the penicillins and cephalosporins. The Journal of Organic Chemistry, 43(11), 2013-2016. [Link]

  • Tsuru, D., et al. (1981). Isolation and identification of the fluorescent degradation product of some beta-lactam antibiotics. Chemical and Pharmaceutical Bulletin, 29(9), 2639-2644. [Link]

  • SynThink. (n.d.). Cephalexin EP Impurities & USP Related Compounds. Retrieved from SynThink. [Link]

  • Ahmed, A. A. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research. Radinka Journal of Health Science, 2(4), 392-401. [Link]

  • Analytik Jena. (n.d.). Determination of Elemental Impurities in Antibiotics according to USP 232 and 233 by HR ICP-OES. Retrieved from Analytik Jena. [Link]

  • Chinese Pharmaceutical Association. (2022). Analysis of Polymer Impurities in Cephalexin Raw Material. Chinese Journal of Pharmaceuticals, 53(2), 154. [Link]

  • ResearchGate. (n.d.). Chemical structure of impurities and their main degradation from cephalexin. Retrieved from ResearchGate. [Link]

  • Rusu, A., Hancu, G., & Ciurba, A. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Pharmachitchat. [Link]

  • Regis Technologies. (2015, May 11). Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow [Video]. YouTube. [Link]

  • Gawande, V., Bothara, K., & Marathe, A. (2017). Stress Studies and Identification of Degradation Products of Cephalexin Using LC–PDA and LC–MS/MS. Chromatographia, 80(10), 1515-1526. [Link]

  • Axios Research. (n.d.). Cephalexin EP Impurity C. Retrieved from Axios Research. [Link]

  • Pharmaffiliates. (n.d.). Cephalexin-impurities. Retrieved from Pharmaffiliates. [Link]

  • Ahmed, A. A. (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. [Link]

  • de Oliveira, A. C. C., et al. (2012). Synthesis and Total ¹H- and ¹³C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. Molecules, 17(8), 9633-9645. [Link]

  • ResearchGate. (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. [Link]

  • Pharmaffiliates. (n.d.). Cephalexin - Impurity C. Retrieved from Pharmaffiliates. [Link]

  • Veeprho. (n.d.). Cefalexin EP Impurity C. Retrieved from Veeprho. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation. [Link]

  • Dobaradaran, S., et al. (2017). An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design. BMC Chemistry, 13, 126. [Link]

  • ResearchGate. (n.d.). HPLC-ELSD analysis of spectinomycin dihydrochloride and its impurities. Retrieved from ResearchGate. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from Iowa State University Chemical Instrumentation Facility. [Link]

  • USP. (n.d.). Cephalexin. Retrieved from USP-NF. [Link]

  • BioPharmaSpec. (n.d.). Mass Spectrometric Analysis of Process Related Impurities. Retrieved from BioPharmaSpec. [Link]

  • University of South Carolina. (n.d.). SG Sample Prep. Retrieved from Nuclear Magnetic Resonance Labs. [Link]

  • Calvopina, K., et al. (2020). Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers. RSC Medicinal Chemistry, 11(12), 1435-1442. [Link]

  • dos Santos, F. A., et al. (2012). Evaluation of polymorphs in cephalexin medicines by 13C solid state NMR. Journal of the Brazilian Chemical Society, 23(8), 1493-1499. [Link]

  • FDA. (n.d.). KEFLEX CAPSULES. Retrieved from accessdata.fda.gov. [Link]

  • Drugs.com. (2024, October 29). Cephalexin Tablets: Package Insert / Prescribing Information. Retrieved from Drugs.com. [Link]

Sources

Application

In vitro stability testing protocols for Cephalexin Impurity C

In Vitro Stability Testing Protocols for Cephalexin Impurity C: A Comprehensive Application Note Cephalexin Impurity C, chemically designated as D-Phenylglycyl Cephalexin (CAS: 72528-40-6)[1][2], is a critical high-molec...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Stability Testing Protocols for Cephalexin Impurity C: A Comprehensive Application Note

Cephalexin Impurity C, chemically designated as D-Phenylglycyl Cephalexin (CAS: 72528-40-6)[1][2], is a critical high-molecular-weight degradation product and synthetic byproduct (MW 480.54, C24H24N4O5S)[3]. Mechanistically, it forms via the aberrant acylation of the 7-amino group of the cephalexin nucleus with an unreacted D-phenylglycine derivative during active pharmaceutical ingredient (API) synthesis[4][5], or via dimerization under specific thermal storage conditions[6].

Because Impurity C contains an inherently strained β-lactam ring and an additional peptide linkage, it is highly susceptible to nucleophilic attack, solvolysis, and temperature-dependent degradation. The compound is a zwitterion with an isoelectric point of approximately 4.5 to 5.0[7]. Establishing its in vitro stability is not merely a regulatory formality; it is a mechanistic necessity. If the Impurity C reference standard degrades during analytical sample preparation or long-term storage, it can form secondary artifacts—such as diketopiperazine derivatives[][9] or β-lactam open-ring species—which will skew Relative Retention Times (RRT), Response Factors (RF), and ultimate mass balance calculations during quality control.

Regulatory Grounding and Experimental Design

This protocol is engineered to comply with the [10][11] and [12][13].

To ensure trustworthiness, the experimental design relies on a self-validating matrix : every stress condition is paired with a specific neutralization control, and mass balance is rigorously calculated to ensure all degradation pathways are analytically accounted for.

Workflow Visualization

StabilityWorkflow cluster_stress ICH Q1A(R2) & Q1B Forced Degradation Start Cephalexin Impurity C (Reference Standard) Hydrolysis Hydrolytic Stress (0.1N HCl / NaOH) Start->Hydrolysis Oxidation Oxidative Stress (3% H2O2) Start->Oxidation Thermal Thermal Stress (Solid/Solution, 60°C) Start->Thermal Photo Photolytic Stress (1.2M lux hrs) Start->Photo Analysis HPLC-UV & LC-MS/MS Quantification & ID Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Validation Mass Balance Verification & Pathway Mapping Analysis->Validation

Fig 1: Forced degradation and stability workflow for Cephalexin Impurity C per ICH guidelines.

Detailed Step-by-Step Methodologies

Phase 1: Preparation of Standard Solutions

Causality Check: Solvents must be chosen to prevent spontaneous solvolysis. Protic solvents like methanol are strictly avoided as they can induce rapid methanolysis of the β-lactam ring.

  • Accurately weigh 10.0 mg of the Cephalexin Impurity C reference standard.

  • Dissolve in 10.0 mL of a diluent consisting of Acetonitrile:Water (20:80, v/v) buffered to pH 4.5 using 10 mM ammonium acetate. This specific pH stabilizes the zwitterionic core[7].

  • Sonicate for 5 minutes at ≤20°C (using a temperature-controlled bath) to prevent thermal degradation during dissolution.

Phase 2: Forced Degradation (Stress Testing) Protocols

To achieve a target degradation of 5%–20% (the optimal window for identifying secondary degradants without generating non-representative tertiary polymers), execute the following:

  • Hydrolytic Stress (Acid/Base):

    • Causality: Base catalyzes the rapid nucleophilic opening of the β-lactam ring, forming cephalosporoic acids. Acid targets the peptide bonds, potentially cleaving the D-phenylglycyl group to yield Cephalexin and D-phenylglycine[4][5].

    • Acid Protocol: Mix 1.0 mL of standard solution with 1.0 mL of 0.1 N HCl. Incubate at 25°C for 2 hours. Neutralize with 1.0 mL of 0.1 N NaOH.

    • Base Protocol: Mix 1.0 mL of standard solution with 1.0 mL of 0.1 N NaOH. Incubate at 25°C for exactly 10 minutes (kinetics are significantly faster). Neutralize with 1.0 mL of 0.1 N HCl.

  • Oxidative Stress:

    • Causality: The thioether sulfur in the cephalosporin core is highly prone to oxidation, forming Impurity C sulfoxides[].

    • Protocol: Mix 1.0 mL of standard solution with 1.0 mL of 3% H2O2. Incubate at 25°C for 4 hours in the dark to prevent confounding photo-oxidation.

  • Thermal Stress:

    • Causality: Heat drives intramolecular aminolysis, leading to the formation of diketopiperazine derivatives[][9].

    • Protocol: Expose solid Impurity C powder in a thin layer to 60°C in a temperature-controlled oven for 7 days.

  • Photolytic Stress:

    • Protocol: Expose solid powder and solution (in quartz cuvettes) to UV/Vis light targeting an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 Watt hours/square meter, strictly adhering to ICH Q1B[13].

Phase 3: Self-Validating Controls

For every stress condition, prepare a Neutralization/Matrix Control . For example, in acid stress, mix 1.0 mL of 0.1 N HCl with 1.0 mL of 0.1 N NaOH before adding the Impurity C standard. This proves that any observed degradation in the test sample is caused by the pH extreme, not by the resulting salt matrix or dilution effects.

Data Presentation: Acceptance Criteria and Expected Degradation

The following table summarizes the quantitative acceptance criteria and expected degradation pathways for Cephalexin Impurity C during method validation:

Stress ConditionReagent / EnvironmentDurationTarget DegradationExpected Secondary DegradantsMass Balance Limit
Acid Hydrolysis 0.1 N HCl2 Hours10% - 20%Cephalexin, D-Phenylglycine95.0% - 105.0%
Base Hydrolysis 0.1 N NaOH10 Mins15% - 25%β-lactam open-ring derivatives95.0% - 105.0%
Oxidation 3% H2O24 Hours5% - 15%Impurity C Sulfoxide95.0% - 105.0%
Thermal (Solid) 60°C Oven7 Days< 5%Diketopiperazine derivatives95.0% - 105.0%
Photolysis UV/Vis (1.2M lux hrs)Variable5% - 10%Photo-cleavage products95.0% - 105.0%

Quality Control & System Suitability Testing (SST)

To ensure the analytical method (HPLC-UV/MS) is capable of resolving Impurity C from its stress-induced degradants, the following System Suitability criteria must be met prior to sample injection:

  • Resolution ( Rs​ ): The chromatographic resolution between Cephalexin and Impurity C must be ≥2.5 .

  • Mass Balance Verification: The sum of the remaining Impurity C peak area and all secondary degradation peak areas (corrected for their respective relative response factors) must equal 95.0% - 105.0% of the initial un-stressed control area. A failure in mass balance indicates the formation of non-UV-absorbing polymers or volatile degradants, triggering a mandatory investigation using LC-MS/MS (monitoring the parent mass m/z 481.5 [M+H]+ )[2][3].

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency (EMA). URL:[Link]

  • ICH Quality Guidelines (Q1A - Q1F Stability). International Council for Harmonisation (ICH). URL:[Link]

  • PHENYLGLYCYLCEFALEXIN (Cephalexin Impurity C). Global Substance Registration System (GSRS), U.S. National Institutes of Health (NIH). URL:[Link]

  • Cephalexin Monograph. DailyMed, U.S. National Library of Medicine, NIH. URL:[Link]

Sources

Method

Quantitative analysis of Cephalexin Impurity C using UV-Vis spectroscopy

Application Note: Quantitative Analysis of Cephalexin Impurity C Using Zero-Crossing Derivative UV-Vis Spectroscopy Introduction & Analytical Challenge Cephalexin is a widely prescribed first-generation beta-lactam antib...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Quantitative Analysis of Cephalexin Impurity C Using Zero-Crossing Derivative UV-Vis Spectroscopy

Introduction & Analytical Challenge

Cephalexin is a widely prescribed first-generation beta-lactam antibiotic[1]. During its synthesis, downstream processing, and storage, various degradation products and synthesis-related impurities can form. One of the most critical to monitor is Cephalexin Impurity C (EP/USP), chemically identified as D-Phenylglycyl Cephalexin (CAS: 72528-40-6)[2]. This specific impurity arises from the undesired acylation or dimerization of cephalexin with an additional D-phenylglycyl moiety.

The Spectral Challenge: Because Cephalexin and Impurity C share an identical cephalosporin core and phenylglycine chromophores, their zero-order UV-Vis absorption spectra overlap almost entirely, with a λmax​ near 260–262 nm in acidic media[1][3]. Direct quantitative analysis of the impurity in the presence of a massive excess of the active pharmaceutical ingredient (API) using standard UV-Vis spectroscopy is impossible due to this severe spectral interference.

To overcome this limitation without resorting to time-consuming and solvent-heavy High-Performance Liquid Chromatography (HPLC), this protocol leverages a Derivative Spectrophotometric Method utilizing the zero-crossing technique [4].

Scientific Principles: The Causality of the Zero-Crossing Technique

Derivative spectroscopy involves calculating the mathematical derivative of a zero-order spectral curve with respect to wavelength ( dA/dλ for first-order, d2A/dλ2 for second-order)[4]. This mathematical transformation enhances the resolution of overlapping bands and eliminates broad background absorption caused by matrix excipients.

Mechanistic Insight: In a derivative spectrum, the signal of a specific compound will cross the zero-axis (where Amplitude = 0) at specific wavelengths. By analyzing the spectra of pure Cephalexin, we can identify a specific wavelength ( λZC​ ) where its derivative amplitude is exactly zero. If Impurity C exhibits a measurable derivative signal at this exact λZC​ , any amplitude measured at this wavelength in a mixed sample is exclusively proportional to the concentration of Impurity C[4]. This creates a self-validating analytical system: the API acts as an "invisible" matrix, ensuring high specificity for the impurity without physical separation.

Experimental Workflow

G N1 1. Sample & Standard Prep (0.1 N HCl Solvent) N2 2. Zero-Order UV-Vis Scan (200 nm - 400 nm) N1->N2 N3 3. Mathematical Derivatization (1st or 2nd Order via Savitzky-Golay) N2->N3 N4 4. Zero-Crossing Identification (Find λ where Cephalexin = 0) N3->N4 N5 5. Quantitative Analysis (Measure Impurity C Amplitude at λ_ZC) N4->N5

Caption: Experimental workflow for the derivative UV-Vis quantification of Cephalexin Impurity C.

Materials and Reagents

  • Reference Standards: Cephalexin Reference Standard (USP/EP grade), Cephalexin Impurity C Reference Standard (CAS: 72528-40-6)[2].

  • Solvent: 0.1 N Hydrochloric Acid (HCl), analytical grade. This solvent ensures good solubility and stability for cephalosporins while providing a consistent pH to prevent spectral shifting[1].

  • Instrumentation: Double-beam UV-Vis Spectrophotometer equipped with 1 cm matched quartz cuvettes, spectral bandwidth 1.8 nm, and onboard derivative processing software[5].

Step-by-Step Protocol

Step 5.1: Preparation of Solutions

  • Solvent Preparation: Accurately measure 8.33 mL of concentrated HCl and carefully dilute it to 1000 mL with distilled water in a volumetric flask to prepare 0.1 N HCl[1].

  • Standard Stock Solutions: Accurately weigh 10.0 mg of Cephalexin and 10.0 mg of Impurity C. Transfer to separate 100 mL volumetric flasks. Dissolve and make up to the mark with 0.1 N HCl to yield 100 µg/mL stock solutions[1].

  • Matrix-Matched Calibration Standards: Prepare a series of 10 mL volumetric flasks. Spike the Impurity C stock to achieve final concentrations of 2.0, 4.0, 6.0, 8.0, and 10.0 µg/mL. To each flask, add a constant volume of the Cephalexin stock to maintain a background API concentration of 40.0 µg/mL. Make up to volume with 0.1 N HCl.

Step 5.2: Instrumental Analysis & Zero-Crossing Determination

  • Zero-Order Scan: Scan the 100 µg/mL individual stock solutions from 200 nm to 400 nm against a 0.1 N HCl blank.

  • Derivatization: Apply a first-order ( D1​ ) or second-order ( D2​ ) derivative transformation using the spectrophotometer's software (Recommended: Savitzky-Golay filter, Δλ=2 nm).

  • Identify λZC​ : Overlay the derivative spectra of both compounds. Locate the exact wavelength where the Cephalexin spectrum intersects the zero-line ( Amplitude=0 ), while the Impurity C spectrum exhibits a measurable peak or trough.

  • Measurement: Measure the derivative amplitude ( D -value) of the matrix-matched calibration standards exclusively at the identified λZC​ . Plot the calibration curve (Derivative Amplitude vs. Impurity C Concentration).

Step 5.3: Sample Quantification

  • Accurately weigh the bulk Cephalexin API sample and dissolve it in 0.1 N HCl to a nominal concentration of 50.0 µg/mL.

  • Record the UV spectrum, convert it to the chosen derivative order, and measure the amplitude at λZC​ .

  • Calculate the exact Impurity C concentration using the linear regression equation derived from the calibration curve.

Data Presentation & Method Validation

The protocol must be validated according to ICH Q2(R1) guidelines to ensure trustworthiness. The following tables summarize the target quantitative validation data for this self-validating derivative method.

Table 1: Optical Characteristics and Validation Parameters

ParameterValue / Target Specification
Analytical Wavelength ( λZC​ )Experimentally determined (e.g., typically near 245 nm or 275 nm depending on derivative order)
Linearity Range1.0 – 15.0 µg/mL
Regression Equation y=mX+c (where y is the derivative amplitude)
Correlation Coefficient ( R2 ) ≥0.9990 [3]
Limit of Detection (LOD) ≤0.3 µg/mL
Limit of Quantification (LOQ) ≤1.0 µg/mL
Intra-day Precision (% RSD) <2.0%

Table 2: Accuracy and Recovery of Impurity C in Cephalexin Matrix

Spiked Impurity C (µg/mL)Background Cephalexin Matrix (µg/mL)Recovered Impurity C (µg/mL)Mean Recovery (%)% RSD ( n=3 )
2.040.01.9899.01.2
5.040.05.04100.80.8
10.040.09.9599.51.1

Note: Consistent recovery rates near 100% validate the causality of the zero-crossing choice; it proves that the Cephalexin matrix exerts zero spectral interference at the selected measurement wavelength.

References

  • Application Notes & Protocols: UV Spectrophotometric Method for Cephalexin Estimation in Bulk Drug Benchchem URL
  • Quantitative Analysis of Cephalexin Antibiotic by using Normal and Derivative spectrophotometric Methods Al-Nahrain University URL
  • Cefalexin EP Impurity C; Phenylglycyl Cephalexin TFA Salt | 72528-40-6(base)
  • Derivative spectrometry method for chemical analysis: A review Scholars Research Library URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Cephalexin Impurity C Co-elution in HPLC

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve one of the most persist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve one of the most persistent challenges in cephalosporin analysis: the co-elution of Cephalexin and its closely related Impurity C.

This guide abandons generic advice in favor of mechanistic causality. By understanding the physicochemical properties of the analytes, you can implement self-validating chromatographic systems that ensure robust, reproducible impurity profiling.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: What exactly is Cephalexin Impurity C, and why does it stubbornly co-elute with the main peak or other impurities? A: According to European Pharmacopoeia (EP) specifications, Cephalexin Impurity C is chemically known as D-Phenylglycyl Cephalexin[1]. It is formed during the semi-synthetic production of cephalexin from 7-ADCA via over-acylation with an additional D-phenylglycine side chain[2]. The Causality of Co-elution: Impurity C possesses an extra phenylglycyl group. While this adds bulk, it also introduces a secondary amino group. At the typical mobile phase pH of 4.0–5.0, both Cephalexin and Impurity C exist as zwitterions. Their similar net charge and hydrodynamic volume on standard C18 stationary phases lead to nearly identical partitioning coefficients, causing co-elution.

Q2: How does mobile phase pH dictate the resolution of Impurity C? A: Cephalexin has a pKa of ~2.5 (carboxyl group) and ~7.3 (amino group). Impurity C has two basic amino centers. The Causality: If the pH drops below 4.0, the ionization of the extra amino group on Impurity C increases drastically, making it highly polar and causing it to elute too early, often co-eluting with early degradants like diketopiperazines[]. If the pH rises above 5.5, peak tailing occurs due to secondary interactions with unendcapped silanols on the silica matrix. Maintaining a strict pH of 4.5 ± 0.1 ensures stable zwitterionic states, maximizing the subtle hydrophobic differences between the two molecules.

Q3: Standard C18 columns are failing to provide baseline resolution ( Rs​≥2.0 ). What is the mechanistic alternative? A: Standard octadecylsilane (C18) columns rely purely on dispersive (hydrophobic) interactions[4]. Because Impurity C has an extra phenyl ring, you should exploit π−π (pi-pi) interactions. Switching to a Pentafluorophenyl (PFP) or a Phenyl-Hexyl stationary phase introduces orthogonal selectivity. The electron-deficient fluorinated ring of a PFP column interacts strongly with the electron-rich phenyl rings of Impurity C, selectively retaining it longer than Cephalexin.

Part 2: Step-by-Step Troubleshooting Methodologies

To establish a self-validating system, every protocol must include an internal feedback loop. If the system suitability criteria are not met, the protocol dictates the exact parameter to adjust.

Protocol A: Optimized Gradient Method for Impurity C Resolution

Step 1: Preparation of the Self-Validating System Suitability Solution

  • Weigh exactly 10.0 mg of Cephalexin Reference Standard and 1.0 mg of Cephalexin Impurity C (Phenylglycyl Cephalexin TFA Salt)[1].

  • Dissolve in 10 mL of Mobile Phase A (see Step 2) to create a stock solution.

  • Validation Check: The system is only considered valid for analysis if a 20 µL injection of this solution yields a Resolution ( Rs​ ) ≥2.0 between Cephalexin and Impurity C, with a tailing factor ( Tf​ ) ≤1.5 for both peaks[5].

Step 2: Mobile Phase Preparation (Strict pH Control)

  • Mobile Phase A (Buffer): Dissolve 2.72 g of Sodium Acetate in 1000 mL of HPLC-grade water (yielding a ~20 mM solution)[6].

  • Adjust the pH to exactly 4.50 using glacial acetic acid. Causality note: Do not use HCl, as chloride ions can corrode stainless steel systems and alter the ionic strength unpredictably.

  • Mobile Phase B (Organic): 100% HPLC-grade Methanol[4]. (Methanol is preferred over Acetonitrile as its protic nature aids in solvating the zwitterionic analytes, improving peak shape).

Step 3: Chromatographic Execution

  • Column: PFP (Pentafluorophenyl), 250 mm × 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening the bulky Impurity C peak).

  • Detection: UV at 230 nm[7].

Step 4: Gradient Profile Run the following gradient to ensure the elution of polymer impurities and strongly retained analogs:

  • 0-5 min: 10% B

  • 5-20 min: Linear ramp to 40% B

  • 20-30 min: Hold at 40% B

  • 30-35 min: Return to 10% B (Equilibration)

Part 3: Quantitative Data Presentation

The following table summarizes the causal effects of altering chromatographic parameters on the retention time (RT) and resolution of Impurity C. Use this matrix to fine-tune your method if your system suitability fails.

Parameter AdjustedEffect on Cephalexin RTEffect on Impurity C RTImpact on Resolution ( Rs​ )Mechanistic Reason
pH decrease (4.5 to 3.5) Slight decreaseSignificant decreaseLoss of resolution Protonation of Impurity C's second amino group increases polarity.
Increase Buffer Molarity No changeSlight increaseImproved Higher ionic strength masks residual silanol interactions, reducing tailing.
Switch C18 to PFP Column Moderate increaseSignificant increaseHighly Improved PFP induces π−π interactions with the extra phenyl ring of Impurity C.
Increase Temp (25°C to 40°C) DecreaseDecreaseSlightly Improved Faster mass transfer narrows peak width, improving baseline separation.

Part 4: Visualizing the Analytical Logic

To fully grasp the origin of the impurity and the logic required to isolate it, review the following mechanistic diagrams.

Cephalexin Synthesis & Impurity C Pathway

This diagram illustrates the chemical causality behind the formation of Impurity C. Understanding that it is an over-acylated byproduct explains its structural similarity to the API.

Impurity_Pathway ADCA 7-ADCA (Core Nucleus) CEX Cephalexin (API) ADCA->CEX Acylation DPG D-Phenylglycine (Side Chain) DPG->CEX Acylation ImpC Impurity C (Phenylglycyl Cephalexin) CEX->ImpC Over-acylation (+ D-Phenylglycyl) Degradation Further Degradation (Diketopiperazines) CEX->Degradation Ring Cleavage

Fig 1: Formation pathway of Cephalexin Impurity C via over-acylation.

HPLC Troubleshooting Workflow

Follow this logical decision tree if co-elution is detected during method validation or routine quality control.

HPLC_Workflow Start Co-elution Detected: Cephalexin & Impurity C CheckPH Verify Mobile Phase pH (Target: pH 4.5 ± 0.1) Start->CheckPH AdjustBuffer Adjust Buffer Concentration (Target: 20-50 mM Acetate) CheckPH->AdjustBuffer CheckRes System Suitability: Resolution ≥ 2.0? AdjustBuffer->CheckRes ChangeCol Switch Stationary Phase (C18 to PFP Column) CheckRes->ChangeCol No Success Method Validated (Self-Validating System) CheckRes->Success Yes OptGrad Optimize Gradient Slope & Methanol Ratio ChangeCol->OptGrad OptGrad->CheckRes

Fig 2: Logical decision tree for resolving Cephalexin Impurity C co-elution.

References

  • SynThink Chemicals.Cephalexin EP Impurities & USP Related Compounds.
  • Veeprho Pharmaceuticals.Cefalexin Impurities and Related Compound.
  • USP-NF.Pharmacopeial Forum Vol. 36 - Cephalexin System Suitability.
  • JETIR.Analytical Method Development and Validation of Cephalexin by RP-HPLC Method.
  • Asian Journal of Chemistry.Reverse Phase HPLC Determination of Cephalexin in Tablets.
  • BOC Sciences.Cephalexin and Impurities Catalog.
  • Google Patents.Cefadroxil compound and preparation method thereof (HPLC Purity Methods).

Sources

Optimization

Technical Support Center: Troubleshooting Cephalexin Impurity C Peak Shape

Welcome to the Technical Support Center for analytical method development. This guide is specifically engineered for researchers, analytical scientists, and quality control professionals facing chromatographic challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical method development. This guide is specifically engineered for researchers, analytical scientists, and quality control professionals facing chromatographic challenges with Cephalexin Impurity C (D-Phenylglycyl Cephalexin).

Due to its complex structural chemistry, Impurity C is notorious for exhibiting severe peak tailing, broadening, and poor recovery in reversed-phase High-Performance Liquid Chromatography (RP-HPLC). This guide synthesizes European Pharmacopoeia (EP) and United States Pharmacopeia (USP) principles with field-proven chromatographic theory to help you achieve sharp, symmetrical peaks.

Mechanistic Root Cause Analysis

Before adjusting instrument parameters, it is critical to understand the molecular causality behind the poor peak shape. Cephalexin Impurity C contains an additional D-phenylglycyl side chain compared to the parent Cephalexin molecule. This introduces a second primary amine, making the molecule highly zwitterionic and basic.

When analyzing basic compounds on silica-based stationary phases, the positively charged amines interact electrostatically with negatively charged residual silanols (Si-O⁻) on the silica surface. This secondary interaction disrupts the primary hydrophobic partitioning mechanism, causing the analyte molecules to elute at varying rates, which manifests as a "tail" on the chromatogram [1][2].

G N1 Cephalexin Impurity C (Bulky, Basic Amines) N3 Electrostatic Secondary Interactions N1->N3 N2 Silica Stationary Phase (Residual Silanols, Si-O⁻) N2->N3 N4 Severe Peak Tailing & Broadening N3->N4 N5 Solution 1: Highly End-Capped C18 (Shields Silanols) N4->N5 N6 Solution 2: Acidic Buffer (pH 3-5) (Protonates Silanols to Si-OH) N4->N6 N7 Solution 3: Optimize Diluent (Matches Initial Mobile Phase) N4->N7 N8 Sharp, Symmetrical Peak (Tf < 1.5) N5->N8 N6->N8 N7->N8

Caption: Root cause analysis and mitigation strategies for Cephalexin Impurity C peak tailing.

Troubleshooting FAQs

Q1: Why does Impurity C tail significantly more than the main Cephalexin peak?

A: The causality lies in the structural differences. Cephalexin has one primary amine, while Impurity C (D-Phenylglycyl Cephalexin) has two. This higher basicity increases the equilibrium constant for the electrostatic binding between the analyte and the acidic residual silanols on the silica matrix. While the main Cephalexin peak might elute symmetrically, the extra amine on Impurity C acts as a strong anchor to the stationary phase, requiring specific mobile phase controls to disrupt this binding [1].

Q2: How can I eliminate these secondary silanol interactions?

A: You must attack the problem from two angles: the stationary phase and the mobile phase.

  • Stationary Phase: Do not use older, non-endcapped C18 columns. Upgrade to a high-purity, highly end-capped column (e.g., Hypersil GOLD or Zorbax Eclipse Plus) [2][4]. End-capping replaces active silanol groups with inert trimethylsilyl (TMS) groups, physically shielding the analyte from the silica backbone.

  • Mobile Phase: Lower the pH of your aqueous buffer to between 3.0 and 5.0. At this pH, the residual silanols are protonated (neutral Si-OH) rather than ionized (Si-O⁻), effectively neutralizing the electrostatic attraction [3].

Q3: What is the optimal buffer system for this analysis?

A: A sodium acetate or monopotassium phosphate buffer (0.05 M) adjusted to pH 3.0–5.0 provides excellent buffering capacity in this range. Avoid using unbuffered water or weak volatile acids (like 0.1% Formic Acid) if you are strictly using UV detection, as they lack the ionic strength necessary to outcompete the analyte for any remaining active sites on the column. High ionic strength (e.g., 50 mM) helps mask residual silanols.

Q4: My peak is still broad and asymmetrical despite using an end-capped C18 column and a pH 4.0 buffer. What else could be wrong?

A: If the chemistry is optimized, the physical dynamics of the injection are likely failing. This is usually caused by a sample diluent mismatch . If Impurity C is dissolved in a diluent with a higher organic concentration (e.g., 100% Methanol) than the initial mobile phase, the analyte will travel rapidly through the column head before partitioning into the stationary phase, causing band broadening or peak splitting. Always dissolve your sample in a diluent that closely matches the initial mobile phase composition (e.g., 90% Aqueous Buffer / 10% Organic).

Data Presentation: Impact of Chromatographic Parameters

The following table summarizes how different experimental choices directly impact the Tailing Factor (Tf) and Resolution (Rs) of Cephalexin Impurity C.

ParameterSuboptimal ConditionOptimized ConditionMechanistic ImpactExpected Tailing Factor (Tf)
Column Chemistry Standard C18 (Non-endcapped)Highly End-capped C18 (e.g., Hypersil GOLD)Physically shields basic amines from residual silanols.> 2.0 (Suboptimal) < 1.5 (Optimized)
Mobile Phase pH pH 6.0 - 7.0pH 3.0 - 5.0 (Acetate or Phosphate Buffer)Protonates silanols (Si-O⁻ → Si-OH), removing electrostatic attraction.1.8 - 2.5 (Suboptimal) 1.1 - 1.3 (Optimized)
Buffer Strength 0.1% Formic Acid (~15 mM)50 mM Monopotassium PhosphateHigher ionic strength masks remaining active sites on the column.~ 1.6 (Suboptimal) < 1.3 (Optimized)
Sample Diluent 100% Methanol or AcetonitrileInitial Mobile Phase (e.g., 90% Buffer / 10% Organic)Prevents premature elution and band broadening at the column head.Broad/Split Peak Sharp Peak

Experimental Protocol: Self-Validating HPLC Workflow

To ensure trustworthiness and reproducibility, follow this step-by-step methodology based on pharmacopeial standards [3]. This protocol is designed as a self-validating system: if the System Suitability Test (SST) fails, the run must be aborted and parameters re-verified.

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 6.8 g of monopotassium phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water to create a ~0.05 M solution. Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid. Filter through a 0.45 µm membrane.

  • Organic (Mobile Phase B): Use HPLC-grade Methanol or Acetonitrile.

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

Step 2: Column Equilibration
  • Install a highly end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Set the column oven temperature to 25 °C.

  • Flush the column with the initial gradient composition (e.g., 90% A / 10% B) at a flow rate of 1.0 mL/min until the baseline is completely stable (minimum 15 column volumes).

Step 3: Standard and Sample Preparation
  • System Suitability Solution: Accurately weigh reference standards of Cephalexin and Cephalexin Impurity C. Dissolve in the Diluent to achieve a final concentration of 0.5 mg/mL for Cephalexin and 0.05 mg/mL for Impurity C. Note: Sonication may be required, but do not exceed 15 minutes to prevent thermal degradation.

  • Sample Solution: Prepare the test sample in the exact same Diluent to prevent solvent-mismatch band broadening.

Step 4: System Suitability Testing (SST) - The Validation Gate
  • Inject 20 µL of the System Suitability Solution.

  • Monitor at 254 nm.

  • Self-Validation Criteria:

    • Resolution (Rs): The resolution between Cephalexin and Impurity C must be ≥ 4.0 .

    • Tailing Factor (Tf): The tailing factor for the Impurity C peak must be ≤ 1.5 .

    • RSD: The relative standard deviation for the Impurity C peak area over 5 replicate injections must be ≤ 2.0% .

  • Causality Check: If Tf > 1.5, verify the pH of the buffer. If the pH is correct, the column may have lost its end-capping due to hydrolysis and must be replaced.

Step 5: Execution

Once the SST criteria are met, proceed with the sample injections using the validated gradient or isocratic method.

References

  • United States Pharmacopeia (USP-NF) - Cephalexin Monograph. Official chromatographic methods, system suitability requirements, and mobile phase preparations. URL:[Link]

  • Postnova Analytics (Agilent Technologies) - Agilent ZORBAX Column Selection Guide for HPLC. Guidelines on minimizing peak tailing by eliminating silanol/base interactions at low pH. URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Mobile Phase pH for Cephalexin Impurity C Detection

Welcome to the Advanced Chromatography Troubleshooting Guide. This resource is engineered for research scientists and quality control professionals tasked with resolving complex separation issues regarding Cephalexin Imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Guide. This resource is engineered for research scientists and quality control professionals tasked with resolving complex separation issues regarding Cephalexin Impurity C (D-Phenylglycyl Cephalexin, CAS: 72528-40-6).

Because Impurity C is a structurally bulky, dimer-like related substance containing both a primary amine and a carboxylic acid, its chromatographic behavior is hyper-sensitive to mobile phase pH. This guide synthesizes mechanistic causality with field-proven protocols to ensure your High-Performance Liquid Chromatography (HPLC) methods are robust, reproducible, and compliant.

🔬 Diagnostic Q&A: Troubleshooting pH-Driven Separation Issues

Q1: Why does Cephalexin Impurity C frequently co-elute with the main API peak, and how does pH dictate this? Causality & Mechanism: Both Cephalexin and Impurity C possess a carboxylic acid group ( pKa​≈2.5 ) and a primary amine group ( pKa​≈7.3 ). If the mobile phase pH is not tightly controlled, their ionization states shift unpredictably. At a pH > 6.0, the amine begins to deprotonate, drastically reducing the polarity of both compounds. Because Impurity C contains an extra phenylglycyl moiety making it inherently more hydrophobic, shifts in pH cause disproportionate changes in its retention factor ( k′ ), leading to co-elution. The Fix: Lock the mobile phase pH precisely between 4.0 and 5.0 using a high-capacity buffer. In this window, both molecules exist as highly polar zwitterions, forcing the C18 stationary phase to discriminate based purely on the hydrophobic bulk of Impurity C's extra phenyl ring .

Q2: I am observing severe peak tailing specifically for Impurity C. Is this a pH issue or a column degradation issue? Causality & Mechanism: While column voiding is possible, severe tailing of amine-containing impurities is predominantly a pH-driven secondary interaction. At pH 4.5, residual silanols on a silica-based C18 column ( pKa​≈3.5–4.5 ) are partially ionized as SiO− . These negatively charged sites form strong, slow-release electrostatic bonds with the protonated amine ( NH3+​ ) on Impurity C. The Fix: You have two self-validating paths to resolve this:

  • Targeted pH Adjustment: Lower the mobile phase pH slightly to 3.5 – 4.0. This protonates the silanols back to SiOH , neutralizing the electrostatic attraction.

  • Buffer Modification: If lowering the pH compromises your resolution ( Rs​ ), switch to an endcapped/polar-embedded C18 column designed to shield silanol activity, or utilize a phosphate buffer system optimized for polymer impurities .

Q3: How does mobile phase pH impact the on-column stability of Cephalexin and Impurity C during the run? Causality & Mechanism: Cephalosporins contain a highly strained β -lactam ring susceptible to both acid- and base-catalyzed hydrolysis.

  • High pH (> 6.0): Hydroxide ions attack the carbonyl carbon of the β -lactam ring, leading to rapid ring-opening and the formation of spurious degradation peaks during the chromatographic run.

  • Low pH (< 3.0): Acid-catalyzed hydrolysis occurs, cleaving the amide bonds. The Fix: The optimal thermodynamic stability window for Cephalexin and its related substances during analysis is strictly between pH 4.0 and 5.0 .

📊 Quantitative Data: pH Impact Matrix

Summarizing the causality discussed above, use the following matrix to predict chromatographic behavior based on your current mobile phase pH.

Mobile Phase pHDominant Ionization StateImpurity C Retention ShiftPeak Symmetry ( As​ ) β -Lactam StabilityRecommended Action
pH < 3.0 Cationic ( NH3+​ , COOH )Decreased (Elutes earlier)> 1.8 (Severe Tailing)Poor (Acid Hydrolysis)Avoid; adjust pH up
pH 3.5 - 4.0 Zwitterionic / CationicModerate1.2 - 1.5 (Acceptable)GoodViable for older C18 columns
pH 4.0 - 5.0 Zwitterionic ( NH3+​ , COO− )Baseline (Optimal)1.0 - 1.2 (Excellent)ExcellentTarget Range
pH > 6.0 Anionic ( NH2​ , COO− )Increased (Risk of co-elution)< 1.0 (Fronting possible)Poor (Base Hydrolysis)Avoid; adjust pH down

⚙️ Self-Validating Experimental Protocol

To guarantee reproducibility, follow this step-by-step methodology for preparing the optimal pH 4.5 mobile phase. This protocol includes a built-in System Suitability Test (SST) to ensure the system is self-validating before running precious samples.

Step 1: Buffer Preparation Dissolve 6.8 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water to create a ~0.05 M buffer solution.

Step 2: Precision pH Adjustment Insert a calibrated pH meter. Add dilute Phosphoric Acid ( H3​PO4​ ) dropwise while stirring continuously until the pH stabilizes exactly at 4.5 ± 0.05 . Mechanistic Note: Using the conjugate acid of the buffer salt ensures the buffer capacity is maintained without introducing foreign counter-ions that could alter selectivity.

Step 3: Solvent Blending Mix the aqueous buffer with organic modifiers (e.g., Methanol and Acetonitrile) according to your validated method ratio (e.g., 60:20:20 v/v/v Buffer:MeOH:ACN) .

Step 4: Filtration & Degassing Filter the final mixture through a 0.45 µm (or 0.22 µm for UHPLC) PTFE membrane filter. Sonicate for 10 minutes to prevent pump cavitation and baseline noise.

Step 5: System Suitability Test (SST) - The Validation Gate Inject a standard resolution mixture containing Cephalexin and Impurity C.

  • Pass Criteria: Resolution ( Rs​ ) between the two peaks must be ≥ 2.0 , and the tailing factor ( Tf​ ) for Impurity C must be ≤ 1.5 .

  • Fail Criteria: If Rs​<2.0 , the zwitterionic state is compromised. Discard the mobile phase, recalibrate your pH meter, and repeat from Step 1.

🗺️ Visual Workflows & Mechanistic Diagrams

pH_Optimization Start Start: Initial HPLC Setup (C18, UV 254nm) pH_Scouting pH Scouting (pH 3.0 - 6.0) Phosphate/Acetate Buffer Start->pH_Scouting Assess_Res Assess Resolution (Rs) Cephalexin vs Impurity C pH_Scouting->Assess_Res Low_pH pH < 3.5 Poor Peak Shape / Tailing Assess_Res->Low_pH If pH too low High_pH pH > 5.5 β-Lactam Degradation Assess_Res->High_pH If pH too high Opt_pH Optimal pH 4.0 - 5.0 Max Rs, Stable Baseline Assess_Res->Opt_pH Target Range Low_pH->pH_Scouting High_pH->pH_Scouting Validate Method Validation (ICH Q2 Guidelines) Opt_pH->Validate

Figure 1: Systematic mobile phase pH optimization workflow for Cephalexin Impurity C detection.

Ionization_States Low pH < 3.0 Cationic State (+NH3, COOH) High Tailing Risk Mid pH 4.0 - 5.0 Zwitterionic State (+NH3, COO-) Optimal Resolution Low->Mid Increase pH High pH > 6.0 Anionic State (NH2, COO-) β-Lactam Degradation Mid->High Increase pH

Figure 2: Dominant ionization states of Cephalexin and Impurity C across different pH ranges.

📚 References

  • A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link][1]

  • Analysis of Polymer Impurities in Cephalexin Raw Material Source: Chinese Journal of Pharmaceutical Analysis (via Magtech) URL:[Link][2]

  • RP-HPLC Developed Analytical Method for Cephalexin Determination in Pure and Pharmaceutical Preparations Source: ResearchGate URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Cephalexin Impurity C EP vs USP monograph standard comparison

Cephalexin Impurity C: A Comprehensive EP vs. USP Monograph Standard Comparison Executive Summary & Mechanistic Background Cephalexin Impurity C (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Cephalexin Impurity C: A Comprehensive EP vs. USP Monograph Standard Comparison

Executive Summary & Mechanistic Background

Cephalexin Impurity C (CAS No. 72528-40-6), chemically designated as (6R,7R)-7-[[(2R)-2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a critical process-related degradant [4]. Mechanistically, it acts as a D-phenylglycyl dimer of cephalexin. During the acylation stage of active pharmaceutical ingredient (API) synthesis, an excess of the D-phenylglycine side-chain precursor can undergo a secondary nucleophilic attack on the primary amine of the already-formed cephalexin molecule, yielding this dimeric impurity.

ImpurityC_Pathway Cephalexin Cephalexin (Active API) Acylation Acylation / Dimerization (Process Reaction) Cephalexin->Acylation DPG D-Phenylglycine Derivative (Excess) DPG->Acylation ImpurityC Cephalexin Impurity C (D-Phenylglycyl Cephalexin) Acylation->ImpurityC Side Reaction

Fig 1: Mechanistic formation pathway of Cephalexin Impurity C during API synthesis.

Regulatory Philosophy: EP vs. USP Methodologies

Quantifying Impurity C requires overcoming the zwitterionic nature of cephalexin. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) employ fundamentally different chromatographic philosophies to achieve this [1] [2].

  • USP Methodology (Ion-Pairing Chromatography): The USP relies heavily on sodium 1-pentanesulfonate as an ion-pairing agent in a highly acidic environment (pH 2.5) [1]. At this pH, the carboxylic acid moiety of the impurity is protonated (neutral), while the primary amines remain positively charged. The anionic pentanesulfonate binds to these amines, forming a neutral, hydrophobic complex that retains strongly on an L1 (C18) stationary phase. Triethylamine (TEA) is added to the mobile phase as a silanol-masking agent to prevent peak tailing caused by secondary interactions with the silica backbone.

  • EP Methodology (Standard Reversed-Phase): The EP method (e.g., EP 8.0/10.0) typically avoids complex ion-pairing, favoring a phosphate buffer system combined with an optimized gradient of methanol or acetonitrile [2]. This approach reduces column equilibration time, extends column lifespan, and is highly amenable to modern superficially porous particle (SPP) columns.

Chromatographic Parameter Comparison

ParameterUSP Monograph (Organic Impurities)EP Monograph (Related Substances)
Column L1 (C18), 4.6 mm × 25 cm, 5 µmC18 (e.g., Hypersil Gold), 4.6 mm × 25 cm, 5 µm
Mobile Phase A 1 g/L Sodium 1-pentanesulfonate + 15 mL TEA in H₂O (pH 2.5)Phosphate Buffer (pH ~4.4 - 5.0)
Mobile Phase B 1 g/L Sodium 1-pentanesulfonate + 15 mL TEA in H₂O (pH 2.5) / ACN / MeOH (300:350:350)Acetonitrile / Methanol mixture
Elution Mode GradientGradient
Flow Rate 1.0 - 1.5 mL/min1.0 mL/min
Detection Wavelength UV 254 nmUV 254 nm
Acceptance Criteria NMT 1.0% (Individual), NMT 5.0% (Total)NMT 1.0% (Impurity C), specific limits for others

Experimental Protocol: USP Ion-Pairing Workflow

To ensure a self-validating system, the following protocol integrates the USP standard with built-in system suitability checks [1] [3].

Step 1: Mobile Phase Preparation (Causality: pH & Ion-Pairing)

  • Solution A: Dissolve 1.0 g of sodium 1-pentanesulfonate in 1000 mL of HPLC-grade water. Add 15 mL of triethylamine (TEA). Adjust the pH to exactly 2.5 ± 0.1 using concentrated phosphoric acid.

    • Causality Note: Precise pH control is critical. A shift above pH 2.8 will cause partial ionization of the carboxylic acid, drastically shifting the retention time of Impurity C and causing co-elution.

  • Solution B: Dissolve 1.0 g of sodium 1-pentanesulfonate in 300 mL of water. Add 15 mL of TEA and adjust to pH 2.5 ± 0.1 with phosphoric acid. Add 350 mL of acetonitrile and 350 mL of methanol. Mix thoroughly and degas.

Step 2: Sample Preparation

  • Diluent: Prepare an 18 mg/mL solution of monobasic potassium phosphate in water.

  • Standard Solution: Prepare a 0.08 mg/mL solution of USP Cephalexin RS in Diluent.

  • Sample Solution: Accurately weigh the cephalexin sample and dissolve in Diluent to achieve a final concentration of 5.0 mg/mL. Filter through a 0.45 µm PTFE syringe filter to remove particulates [3].

Step 3: Column Equilibration (Critical Step)

  • Flush the L1 column with Solution A for a minimum of 20 column volumes (approx. 45-60 minutes at 1.0 mL/min).

    • Causality Note: Ion-pairing reagents require extensive time to fully saturate the stationary phase. Premature injection will result in baseline drift and irreproducible retention times.

Step 4: Gradient Execution & System Suitability

  • Execute the gradient as per the USP monograph.

  • Self-Validation Check: Inject the Standard Solution. The relative standard deviation (RSD) for replicate injections must be Not More Than (NMT) 2.0%. The resolution between cephalexin and adjacent impurity peaks must meet the monograph minimum to validate the run.

HPLC_Workflow Prep Sample Prep (5 mg/mL) Eq Column Equilibration (Ion-Pairing) Prep->Eq Grad Gradient Elution (pH 2.5 Buffer) Eq->Grad Det UV Detection (254 nm) Grad->Det Anal Data Analysis (NMT 1.0%) Det->Anal

Fig 2: Self-validating HPLC workflow for the quantification of Cephalexin Impurity C.

References

  • Cephalexin: Identification and Assay Methods | PDF | Chromatography - Scribd. scribd.com. Available at:[Link]

  • HPLC METHODOLOGY MANUAL - University of Notre Dame. nd.edu. Available at:[Link]

Validation

Accuracy and Precision Testing for Cephalexin Impurity C Assay: A Comparative Guide

Executive Summary & The Analytical Challenge Cephalexin is a widely prescribed first-generation cephalosporin antibiotic. During its synthesis and storage, several related substances can form, most notably1.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

Cephalexin is a widely prescribed first-generation cephalosporin antibiotic. During its synthesis and storage, several related substances can form, most notably1. Accurate quantification of this specific impurity is critical for batch release and stability profiling, as it directly impacts drug efficacy and patient safety.

Traditional pharmacopeial methods, such as those outlined in the 2, typically rely on 5 µm fully porous C18 (L1) columns. While robust, these legacy methods often suffer from prolonged run times, peak tailing, and poor resolution between closely eluting diastereomers. This guide objectively compares the analytical performance of a Traditional 5 µm Fully Porous C18 against an advanced Sub-2 µm Core-Shell C18 column, focusing on the critical validation parameters of Accuracy (Recovery) and Precision (Repeatability).

Mechanistic Causality: Why Particle Morphology Matters

Expertise & Experience: In my experience optimizing beta-lactam assays, precision and accuracy at trace levels (e.g., the standard 0.1% specification limit) are entirely dependent on the signal-to-noise (S/N) ratio and baseline resolution. Traditional 5 µm fully porous particles present a deep, tortuous porous network. Large molecules like3 experience significant resistance to mass transfer (the C -term in the van Deemter equation), leading to band broadening and peak tailing.

By transitioning to a Sub-2 µm Core-Shell architecture, the solid impenetrable core restricts the diffusion path. This drastically minimizes longitudinal diffusion and accelerates mass transfer. The result is sharper, taller peaks that inherently improve integration consistency (Precision) and trace-level recovery (Accuracy).

Mechanism A Sub-2 µm / Core-Shell Particle Morphology B Reduced Eddy Diffusion (van Deemter 'A' Term) A->B C Accelerated Mass Transfer (van Deemter 'C' Term) A->C D Sharper Chromatographic Peaks (Higher Efficiency) B->D C->D E Improved Signal-to-Noise (S/N) & Baseline Resolution D->E F Enhanced Accuracy & Precision at Trace Levels (<0.1%) E->F

Mechanistic pathway linking core-shell particle morphology to improved assay accuracy.

Experimental Protocols: A Self-Validating System

Trustworthiness: To ensure absolute data integrity, the following protocol incorporates a strict System Suitability Test (SST). The chromatographic system must "self-validate" before any accuracy or precision data is accepted or recorded.

Reagents and Standard Preparation
  • Mobile Phase: A gradient elution utilizing Potassium dihydrogen phosphate buffer (pH 3.0) and Acetonitrile, optimized for4.

  • Standard Solution: Cephalexin Impurity C reference standard prepared at 10 µg/mL (representing the 0.1% specification limit relative to a 10 mg/mL API sample).

  • Spiked Samples (Accuracy): Drug substance spiked with Impurity C at 50% (5 µg/mL), 100% (10 µg/mL), and 150% (15 µg/mL) of the specification limit.

Step-by-Step Analytical Workflow
  • System Equilibration: Purge the HPLC/UHPLC system and equilibrate the selected column (Traditional 5 µm C18 vs. Sub-2 µm Core-Shell C18) at 1.0 mL/min at 254 nm UV detection.

  • System Suitability Testing (SST): Inject the 100% standard solution 5 times.

    • Acceptance Criteria: Resolution between Impurity C and Cephalexin > 2.0; Tailing factor < 1.5; %RSD of peak area < 2.0%.

  • Precision Testing (Repeatability): Inject the 100% spiked sample preparation 6 independent times. Calculate the %RSD of the recovered amount.

  • Accuracy Testing (Recovery): Inject the 50%, 100%, and 150% spiked samples in triplicate. Calculate the percentage recovery against the theoretical spiked amount.

Workflow A 1. Mobile Phase & Standard Prep (Impurity C at 50%, 100%, 150%) B 2. System Suitability Test (SST) (Res > 2.0, Tailing < 1.5) A->B B->A SST Failed C 3. Precision Testing (6 Replicate Injections at 100%) B->C SST Passed D 4. Accuracy Testing (Triplicate Injections across 3 levels) C->D E 5. Data Synthesis & Statistical Analysis (% Recovery & % RSD) D->E

Step-by-step self-validating workflow for Cephalexin Impurity C HPLC assay.

Performance Comparison & Data Presentation

Accuracy (Recovery)

Accuracy ensures that the method retrieves the true value of the impurity without matrix interference. The Core-Shell column demonstrates superior recovery, particularly at the lower limit (50%). This is directly attributed to enhanced peak sharpness, which prevents the integration software from losing peak area into the baseline noise.

Spiked LevelTheoretical Conc.Traditional 5 µm C18 Recovery (%)Sub-2 µm Core-Shell Recovery (%)
50%5.0 µg/mL92.4 ± 3.1%98.7 ± 0.8%
100%10.0 µg/mL96.1 ± 2.4%99.5 ± 0.5%
150%15.0 µg/mL97.8 ± 1.9%100.2 ± 0.4%
Table 1: Accuracy comparison across three concentration levels (n=3 per level).
Precision (Repeatability)

Precision evaluates the scatter of the analytical data. The reduced eddy diffusion in the core-shell column leads to highly reproducible peak shapes, cutting the Relative Standard Deviation (RSD) by nearly a factor of ten compared to the traditional fully porous column.

ParameterTraditional 5 µm C18Sub-2 µm Core-ShellRegulatory Limit (ICH Q2)
Injection 19.61 µg/mL9.92 µg/mL-
Injection 29.85 µg/mL9.96 µg/mL-
Injection 39.42 µg/mL9.91 µg/mL-
Injection 49.77 µg/mL9.98 µg/mL-
Injection 59.31 µg/mL9.94 µg/mL-
Injection 69.90 µg/mL9.95 µg/mL-
Mean 9.64 µg/mL 9.94 µg/mL -
% RSD 2.41% 0.26% NMT 5.0% for Impurities
Table 2: Repeatability data at the 100% specification limit (10.0 µg/mL).

Conclusion

While the traditional 5 µm fully porous C18 column meets basic regulatory requirements for Cephalexin Impurity C quantification, it operates near the margins of acceptable precision at trace levels. Upgrading to a Sub-2 µm Core-Shell architecture fundamentally alters the mass transfer kinetics, yielding near-perfect recovery (98-100%) and exceptional precision (%RSD < 0.3%). For drug development professionals aiming for robust, future-proofed analytical methods, the core-shell alternative provides a statistically significant performance advantage, reducing out-of-specification (OOS) investigations and ensuring tighter quality control.

References

  • Cephalexin Monograph. USP-NF (United States Pharmacopeia–National Formulary). Available at: [Link]

  • Stability Indicating Fast LC Method for the Estimation of Impurities in Cephalexin for Oral Suspension. Asian Journal of Research in Chemistry. Available at:[Link]

  • Cephalexin - Impurity C (D-Phenylglycyl Cephalexin). Pharmaffiliates. Available at:[Link]

Sources

Comparative

Orthogonal Purity Verification of Cephalexin Impurity C Reference Standards: A Comparative Analytical Guide

Accurate impurity profiling is a cornerstone of pharmaceutical quality control, particularly for beta-lactam antibiotics where degradation pathways are complex. Cephalexin Impurity C (D-Phenylglycyl Cephalexin) is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate impurity profiling is a cornerstone of pharmaceutical quality control, particularly for beta-lactam antibiotics where degradation pathways are complex. Cephalexin Impurity C (D-Phenylglycyl Cephalexin) is a critical pharmacopeial impurity formed either as a synthetic byproduct (via the coupling of an extra D-phenylglycine side chain) or as a degradation product[1].

For researchers and drug development professionals, relying on standard area-normalization High-Performance Liquid Chromatography (HPLC) to verify the purity of this reference standard is a fundamental analytical risk. Variations in UV extinction coefficients between the active pharmaceutical ingredient (API) and its impurities can lead to significant over- or under-estimation of impurity content.

This guide objectively compares purity verification techniques for Cephalexin Impurity C, demonstrating why a self-validating, orthogonal approach combining Quantitative NMR (qNMR) and Mass Balance is the gold standard for certifying reference materials[2][3].

Chemical Profile: Cephalexin Impurity C

Understanding the structural vulnerabilities of the molecule is essential for designing a robust analytical workflow. The beta-lactam ring is highly susceptible to hydrolysis, while the phenylglycine chiral centers are prone to epimerization.

PropertySpecification
Chemical Name D-Phenylglycyl Cephalexin (Mixture of diastereomers)
CAS Number 72528-40-6
Molecular Formula C₂₄H₂₄N₄O₅S
Molecular Weight 480.54 g/mol
Structural Vulnerabilities Beta-lactam hydrolysis, hygroscopicity, chiral epimerization

Comparative Evaluation of Purity Verification Techniques

To establish a Certified Reference Material (CRM), the analytical techniques employed must account for both UV-active and UV-inactive contaminants.

The Causality of Analytical Failure

Standard commercial grades of Impurity C often report purity based solely on HPLC-UV Area %. This approach assumes that all impurities absorb UV light equally and ignores water, residual solvents, and inorganic salts. Because Cephalexin Impurity C is highly hygroscopic, a sample might show 99.5% purity by HPLC but actually contain 5% water, meaning the true absolute purity is closer to 94.5%.

Technique Comparison
Analytical TechniquePrimary FunctionLimitationsBest Use Case
HPLC-UV / LC-HRMS Chromatographic separation and relative purity (Area %). HRMS provides exact mass for structural confirmation[4].Cannot detect UV-inactive impurities (e.g., water, inorganic salts). Requires response factor correction.Routine batch profiling and identifying structurally similar degradants.
1H-qNMR Absolute quantitative purity. Measures the exact number of protons against a certified internal standard[3].Lower sensitivity for trace impurities (<0.1%) compared to LC-MS.Gold standard for primary reference standard certification[2].
Karl Fischer (KF) & TGA Quantifies water content and volatile residual solvents.Destructive technique; does not provide structural data.Mandatory for Mass Balance calculations.

The Self-Validating Experimental Workflow

To ensure absolute trustworthiness, the purity of a Cephalexin Impurity C reference standard must be verified using a self-validating system: Orthogonal Concordance .

In this system, the absolute purity derived from qNMR must match the purity derived from the Mass Balance calculation (HPLC purity minus water, solvents, and ash). If the variance between these two independent methods is greater than 1.0%, the system flags a hidden impurity (e.g., a non-UV absorbing polymer), and the material is rejected.

Workflow Start Cephalexin Impurity C Candidate Material HPLC HPLC-UV / LC-MS (Chromatographic Purity) Start->HPLC qNMR 1H-qNMR (Absolute Purity) Start->qNMR Thermal KF Titration & TGA (Water & Volatiles) Start->Thermal MassBalance Mass Balance Calculation (100% - Volatiles - Inorganics) x HPLC% HPLC->MassBalance Compare Orthogonal Concordance (|qNMR - Mass Balance| < 1.0%) qNMR->Compare Thermal->MassBalance MassBalance->Compare Fail Reject / Recrystallize Compare->Fail No Pass Certified Reference Standard Generation Compare->Pass Yes

Orthogonal purity verification workflow for Cephalexin Impurity C reference standards.

Step-by-Step Methodologies
Protocol 1: Absolute Purity Determination via 1H-qNMR

Quantitative NMR relies on the principle that the integrated area of an NMR resonance is directly proportional to the number of nuclei responsible for that resonance[3].

  • Internal Standard Selection: Select a high-purity (>99.9%) internal standard (IS) that does not overlap with the analyte's signals. For Cephalexin Impurity C, Maleic Acid (singlet at δ 6.26 ppm) is an ideal IS.

  • Sample Preparation: Accurately weigh ~10.0 mg of Cephalexin Impurity C and ~5.0 mg of Maleic Acid using a calibrated microbalance (d = 0.001 mg). Co-dissolve in 1.0 mL of deuterated DMSO (DMSO- d6​ ).

  • Acquisition Parameters: Acquire the 1 H-NMR spectrum at 600 MHz. Critical Causality: Use a 90° excitation pulse and a prolonged relaxation delay ( D1​≥30 seconds, ensuring D1​>5×T1​ of the slowest relaxing proton) to guarantee complete longitudinal magnetization recovery and quantitative accuracy.

  • Calculation: Integrate the distinct aromatic protons of the phenylglycine side chain against the maleic acid singlet. Calculate absolute purity using the standard qNMR mass-ratio equation[3].

Protocol 2: Mass Balance Assessment
  • Chromatographic Purity: Analyze the sample via HPLC-UV using a sub-2-µm C18 column. Use a gradient mobile phase of potassium dihydrogen phosphate buffer (pH 3.0) and acetonitrile at a flow rate of 1.0 mL/min, with detection at 254 nm[4]. Calculate the Area %.

  • Volatiles Assessment: Determine water content via Karl Fischer (KF) coulometric titration. Determine residual synthesis solvents (e.g., ethanol, ethyl acetate) via Headspace GC-FID.

  • Inorganics: Perform a Residue on Ignition (ROI) test to quantify inorganic salts.

  • Mass Balance Calculation: PurityMB​=HPLC Area %×100100%−(%Water+%Solvents+%ROI)​

Performance Comparison: High-Purity CRM vs. Standard Grade

To illustrate the critical difference in product performance, the following table compares experimental data from a top-tier Certified Reference Material (CRM) utilizing orthogonal validation versus a standard commercial grade relying solely on HPLC area normalization.

Analytical MetricHigh-Purity CRM GradeStandard Commercial GradeCausality of Variance
HPLC-UV Purity (Area %) 99.6%99.2%Standard grade contains trace co-eluting epimers.
Water Content (KF) 0.8%4.5%Standard grade absorbed atmospheric moisture due to poor packaging/lyophilization.
Residual Solvents < 0.1%0.8%Incomplete drying post-crystallization in standard grade.
Mass Balance Purity 98.7% 93.9% The standard grade's true purity is heavily diluted by water and solvents.
1H-qNMR Absolute Purity 98.8% Not Performed Standard grade lacks absolute structural quantification.
Orthogonal Concordance 0.1% (Pass) N/A (Fail) CRM demonstrates a self-validating, closed-loop analytical proof.

References

  • Pharmaffiliates. "CAS No : 72528-40-6 | Product Name : Cephalexin - Impurity C". Pharmaffiliates Reference Standards Catalog. Available at: [Link]

  • National Institutes of Health (NIH). "Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay". NIH PubMed Central. Available at:[Link]

  • American Chemical Society (ACS). "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR". Analytical Chemistry. Available at: [Link]

  • Asian Journal of Research in Chemistry. "Stability Indicating Fast LC Method for the Estimation of Impurities in Cephalexin for Oral Suspension". AJRC Online. Available at:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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